molecular formula C15H16N2O3S B2668570 N-[4-(benzylsulfamoyl)phenyl]acetamide CAS No. 289061-13-8

N-[4-(benzylsulfamoyl)phenyl]acetamide

Cat. No.: B2668570
CAS No.: 289061-13-8
M. Wt: 304.36
InChI Key: DRSDJLDHDNMXDC-UHFFFAOYSA-N
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Description

Contextualization within the Sulfonamide and Acetamide (B32628) Chemical Space

N-[4-(benzylsulfamoyl)phenyl]acetamide is structurally defined by a central phenyl ring substituted with an acetamide group and a benzylsulfamoyl group. This places it firmly within the chemical space of both sulfonamides and acetamides. The sulfonamide group (-SO₂NHR) is a cornerstone of medicinal chemistry, renowned for its presence in a wide array of therapeutic agents. researchgate.net Similarly, the acetamide moiety (-NHCOCH₃) is a common feature in numerous biologically active molecules and pharmaceutical drugs. semanticscholar.org

The combination of these two functional groups on a single phenyl scaffold creates a unique molecular architecture. The electronic properties of the molecule are influenced by the electron-withdrawing nature of the sulfamoyl group and the electron-donating character of the acetamido group. This electronic interplay, along with the steric bulk of the benzyl (B1604629) group, dictates the compound's three-dimensional conformation and its potential interactions with biological macromolecules.

Historical Development and Significance of Related Chemical Architectures

The historical significance of the sulfonamide functional group cannot be overstated. The discovery of Prontosil, the first commercially available antibacterial sulfonamide, in the 1930s marked a pivotal moment in medicine, heralding the dawn of the antibiotic era. nih.gov This discovery opened the door to the synthesis of thousands of sulfonamide derivatives, leading to treatments for a variety of bacterial infections. Over time, the therapeutic applications of sulfonamides expanded beyond their antimicrobial properties to include diuretics, antidiabetic agents, and anticonvulsants.

The acetamide structure is also a recurring motif in the history of medicinal chemistry. Acetanilide (B955), a simple N-phenylacetamide, was one of the earliest synthetic analgesics, though its use was limited by toxicity. This early example, however, paved the way for the development of safer and more effective acetamide-containing drugs. The exploration of acetamide derivatives has led to the discovery of compounds with a broad spectrum of biological activities, including anti-inflammatory, antiviral, and anticancer properties. researchgate.net

Rationale for Dedicated Academic Investigation of this compound

The dedicated academic investigation of this compound stems from several key rationales. Primarily, the compound serves as a scaffold for the development of new molecules with potential therapeutic applications. The proven biological activities of both sulfonamides and acetamides provide a strong impetus for exploring the properties of hybrid molecules that contain both functional groups.

One specific area of investigation has been the potential for this compound and its derivatives to act as enzyme inhibitors. For instance, in a study focused on the synthesis of N-substituted sulfamoylacetamides, this compound was synthesized and evaluated for its ability to inhibit α-chymotrypsin, a digestive enzyme. researchgate.net The study found that the compound exhibited moderate inhibitory activity against this enzyme. researchgate.net

Furthermore, the synthesis of this compound as part of a larger library of acetamidosulfonamide derivatives was undertaken to explore their antioxidant properties and to develop quantitative structure-activity relationship (QSAR) models. nih.gov Such models are valuable tools in medicinal chemistry for predicting the biological activity of new compounds based on their chemical structure.

The detailed characterization of the compound's solid-state structure through single-crystal X-ray diffraction also provides a fundamental rationale for its investigation. nih.gov Understanding the precise three-dimensional arrangement of atoms in the molecule, including bond lengths, bond angles, and intermolecular interactions, is crucial for elucidating its chemical behavior and for designing future derivatives with specific properties. nih.govresearchgate.net

Overview of Multidisciplinary Research Trajectories for the Compound

The research trajectories for this compound and its closely related analogs are multidisciplinary, spanning synthetic organic chemistry, medicinal chemistry, and structural chemistry.

Synthetic Chemistry: The synthesis of this compound is a key area of research, with studies detailing efficient methods for its preparation. A common synthetic route involves the reaction of 4-acetamidobenzenesulfonyl chloride with benzylamine (B48309) in a basic aqueous medium. researchgate.netnih.gov Researchers have also explored this reaction as part of the broader synthesis of a series of acetamidosulfonamide derivatives with various substituents. nih.gov

Medicinal Chemistry and Biological Screening: A significant research trajectory involves the evaluation of the biological activities of this compound and its derivatives. As previously mentioned, this includes screening for enzyme inhibitory activity, such as against α-chymotrypsin, and assessing antioxidant potential. researchgate.netnih.gov These studies are often the first step in identifying new lead compounds for drug discovery.

Structural Chemistry and Crystallography: The determination of the crystal and molecular structure of this compound represents another important research avenue. nih.govresearchgate.net X-ray crystallography studies have revealed that the molecule adopts a folded conformation where the benzene (B151609) rings are in close proximity. nih.govresearchgate.net This detailed structural information is invaluable for computational modeling and for understanding the structure-activity relationships of this class of compounds.

Table of Compound Properties

PropertyValue
Molecular FormulaC₁₅H₁₆N₂O₃S
Molecular Weight304.37 g/mol
AppearanceColorless crystals
Melting Point150-152 °C

Table of Crystallographic Data

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)9.0646 (9)
b (Å)13.6888 (14)
c (Å)12.1651 (12)
β (°)98.635 (5)
Volume (ų)1492.4 (3)

Data obtained from single-crystal X-ray diffraction studies. nih.govresearchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[4-(benzylsulfamoyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O3S/c1-12(18)17-14-7-9-15(10-8-14)21(19,20)16-11-13-5-3-2-4-6-13/h2-10,16H,11H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRSDJLDHDNMXDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of N 4 Benzylsulfamoyl Phenyl Acetamide

Retrosynthetic Analysis and Key Disconnections

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For N-[4-(benzylsulfamoyl)phenyl]acetamide, the analysis identifies two primary functional groups that guide the synthetic strategy: the sulfonamide and the acetamide (B32628) linkages.

The most logical and widely practiced disconnection occurs at the sulfur-nitrogen (S-N) bond of the sulfonamide group. This bond is readily formed by the reaction of a sulfonyl chloride with an amine. This disconnection leads to two key precursors:

Synthon A (Electrophilic Partner): 4-acetamidobenzenesulfonyl cation. The corresponding chemical equivalent is 4-acetamidobenzenesulfonyl chloride .

Synthon B (Nucleophilic Partner): Benzylamide anion. The corresponding chemical equivalent is benzylamine (B48309) .

An alternative, though less common, disconnection could be made at the amide C-N bond. This would involve the acylation of a pre-formed sulfonamide. This route would yield:

Synthon C: 4-(benzylsulfamoyl)aniline.

Synthon D: An acetyl cation equivalent, such as acetyl chloride or acetic anhydride .

The first disconnection strategy is generally preferred due to the high reactivity of sulfonyl chlorides towards amines and the ready availability of the starting materials. nih.govutdallas.edu The synthesis of the key intermediate, 4-acetamidobenzenesulfonyl chloride, typically starts from acetanilide (B955), which itself is prepared from aniline (B41778). This multi-step approach highlights the use of protecting groups, where the acetyl group protects the amino functionality on the phenyl ring during the aggressive chlorosulfonation step. utdallas.edu

Optimized Synthetic Routes to this compound

Building upon the retrosynthetic analysis, several routes have been established for the synthesis of this compound, ranging from traditional multi-step pathways to those incorporating modern catalytic and green chemistry principles.

Multi-Step Synthesis Pathways

The most frequently cited synthesis of this compound is a two-step process starting from acetanilide. utdallas.edu

Chlorosulfonation of Acetanilide: Acetanilide is reacted with chlorosulfonic acid to introduce the sulfonyl chloride group. The acetyl group serves as a protecting group for the amine, preventing side reactions, and its electron-donating nature directs the electrophilic substitution to the para position, yielding 4-acetamidobenzenesulfonyl chloride.

Sulfonamide Formation: The resulting 4-acetamidobenzenesulfonyl chloride is then reacted with benzylamine to form the desired this compound. nih.govresearchgate.net This reaction is typically carried out in an aqueous medium, with a base such as sodium carbonate used to neutralize the hydrochloric acid byproduct and maintain a pH of around 8. nih.govresearchgate.netresearchgate.net The final product precipitates from the reaction mixture and can be purified by crystallization from a solvent like methanol. nih.govresearchgate.net

A study detailed this specific synthesis, reacting 4-acetamidobenzenesulfonyl chloride with benzylamine in distilled water at room temperature. nih.gov The pH was maintained at 8 using a 3% sodium carbonate solution, leading to the precipitation of the product upon completion of the reaction. nih.gov

Table 1: Reaction Parameters for the Synthesis of this compound

Reactant 1 Reactant 2 Solvent Base pH Product Yield

Catalytic Approaches in Synthesis

While the direct synthesis is efficient, modern organic chemistry seeks catalytic methods to improve reaction conditions and functional group tolerance. For the broader class of sulfonamides, several catalytic strategies have been developed that could be applied to the synthesis of this compound. nih.govacs.org

Palladium-Catalyzed Cross-Coupling: Palladium catalysts can be used to form the aryl-sulfonyl bond. For example, a process involving the coupling of arylboronic acids with a sulfur dioxide surrogate like DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)) can generate an aryl sulfinate. organic-chemistry.org This intermediate can then be converted to the sulfonyl chloride and subsequently reacted with benzylamine. Another palladium-catalyzed method allows for the direct preparation of arylsulfonyl chlorides from arylboronic acids under mild conditions, which can then be derivatized in situ to the corresponding sulfonamides. nih.gov

Copper-Catalyzed Reactions: Copper catalysis offers an alternative for sulfonamide synthesis. acs.org A recently developed method uses a synergetic photoredox and copper catalysis system to synthesize sulfonamides from various aryl precursors, amines, and a sulfur dioxide source at room temperature. acs.org Another approach involves a copper-catalyzed decarboxylative halosulfonylation, which converts aromatic carboxylic acids into sulfonyl chlorides, followed by a one-pot amination to form the sulfonamide. nih.gov

Ruthenium-Catalyzed Reactions: A nano-ruthenium on magnetite (nano-Ru/Fe3O4) catalyst has been used for the direct coupling of alcohols and sulfonamides. acs.org This could potentially be applied by reacting 4-acetamidobenzenesulfonamide (B121751) with benzyl (B1604629) alcohol. acs.org

These catalytic methods represent advanced strategies that offer milder reaction conditions and broader substrate scopes compared to traditional methods.

Principles of Green Chemistry in Synthetic Design

Applying the principles of green chemistry to the synthesis of this compound can significantly reduce its environmental impact.

Use of Safer Solvents: The documented synthesis in water is a prime example of a green approach, as it replaces volatile and often toxic organic solvents. nih.govresearchgate.netrsc.org A general method for sulfonamide synthesis has been described that occurs in water under dynamic pH control, using equimolar amounts of reactants and omitting organic bases, with product isolation achieved by simple filtration. rsc.org

Atom Economy and Waste Reduction: Catalytic methods generally improve atom economy by reducing the need for stoichiometric reagents that end up as waste. acs.org

Solvent-Free Reactions (Mechanochemistry): A mechanochemical, solvent-free approach for synthesizing sulfonamides has been developed using a ball mill. rsc.org This method involves a one-pot, two-step procedure using solid sodium hypochlorite (B82951) for the oxidation-chlorination of disulfides to form sulfonyl chloride intermediates, followed by amination. rsc.org Such a process avoids the use of bulk solvents, minimizing waste and environmental concerns. rsc.org

These green methodologies demonstrate a commitment to developing more sustainable and environmentally responsible chemical syntheses. tandfonline.comresearchgate.net

Derivatization Strategies and Analogue Synthesis for Academic Exploration

The this compound scaffold can be systematically modified to create a library of analogues for academic research, such as structure-activity relationship (SAR) studies.

Systematic Modification of the Phenyl Ring Substituents

Based on the primary synthetic route, derivatization can be achieved by varying either of the two main coupling partners.

Varying the Amine Component: The most straightforward approach to analogue synthesis is to replace benzylamine with other primary or secondary amines. This allows for the exploration of a wide range of substituents on the sulfonamide nitrogen. Research has been conducted on the synthesis of a series of N-substituted sulfamoylacetamides by reacting 4-acetamidobenzenesulfonyl chloride with various alkyl, aralkyl, and aryl amines in a basic aqueous medium. researchgate.net This strategy allows for the systematic modification of the steric and electronic properties of this part of the molecule.

Table 2: Examples of Analogues Synthesized from 4-acetamidobenzenesulfonyl chloride and Various Amines

Amine Used Resulting Compound Name
Cyclohexylamine N-(4-(N-cyclohexylsulfamoyl)phenyl)acetamide nih.gov
Cyclopentylamine N-(4-(N-cyclopentylsulfamoyl)phenyl)acetamide nih.gov
Phenethylamine N-(4-(N-phenethylsulfamoyl)phenyl)acetamide nih.gov
3,4-Dimethoxyphenethylamine N-(4-(N-(3,4-dimethoxyphenethyl)sulfamoyl)phenyl)acetamide nih.gov
Morpholine N-(4-(morpholinosulfonyl)phenyl)acetamide nih.gov

Varying the Substituted Phenyl Ring: Modifications can also be made to the 4-acetamidophenyl portion of the molecule. This would involve starting with a substituted aniline, followed by acetylation and chlorosulfonation to generate a substituted 4-acetamidobenzenesulfonyl chloride. For example, starting with m-toluidine (B57737) (3-methylaniline) would ultimately lead to an analogue with a methyl group on the phenyl ring adjacent to the acetamide group. This approach allows for the systematic probing of the effects of substituents on this aromatic ring.

These derivatization strategies provide a robust platform for academic exploration into the chemical and biological properties of this class of compounds.

Structural Variations of the Sulfamoyl Moiety

The primary and most versatile method for introducing structural diversity to the sulfamoyl moiety of this compound involves the reaction of 4-acetamidobenzenesulfonyl chloride with a wide range of primary and secondary amines. organic-chemistry.orgresearchgate.net This nucleophilic substitution reaction is typically carried out in an aqueous basic medium, with the pH controlled to facilitate the reaction and neutralize the hydrochloric acid byproduct. researchgate.netresearchgate.net

A general synthetic scheme involves dissolving 4-acetamidobenzenesulfonyl chloride in a suitable solvent, such as dichloromethane (B109758) or aqueous media, and adding the desired amine in the presence of a base like sodium carbonate. nih.govnih.gov The reaction progress is often monitored by thin-layer chromatography (TLC). researchgate.netnih.gov Upon completion, the N-substituted sulfamoylacetamide derivative precipitates and can be isolated by filtration, followed by washing and recrystallization to yield the pure product. researchgate.netnih.gov

This methodology has been successfully employed to synthesize a diverse library of analogues with various substituents on the sulfamoyl nitrogen. These include, but are not limited to, alkyl, cycloalkyl, aryl, and heteroaryl moieties. researchgate.netnih.gov

Reactant AmineResulting Sulfamoyl MoietyReference
BenzylamineN-benzylsulfamoyl nih.gov
AnilineN-phenylsulfamoyl researchgate.net
CyclohexylamineN-cyclohexylsulfamoyl nih.gov
MorpholineMorpholinosulfonyl nih.gov
PiperazinePiperazin-1-ylsulfonyl nih.gov

Modifications to the Acetamide Functionality

Modifications to the acetamide group of this compound offer another avenue for structural diversification. These transformations can be broadly categorized into hydrolysis, alkylation, and acylation.

Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding primary amine, 4-(benzylsulfamoyl)aniline. This amine serves as a versatile intermediate for further functionalization. youtube.com

Alkylation and Acylation: The nitrogen of the acetamide can potentially be alkylated, although this can sometimes be challenging. researchgate.net A more common approach to introduce diversity at this position is to start from the 4-(benzylsulfamoyl)aniline intermediate and then perform an acylation reaction. This allows for the introduction of a wide variety of acyl groups, thereby modifying the pharmacokinetic and pharmacodynamic properties of the molecule. For instance, reaction with different acyl chlorides or anhydrides can yield analogues with longer alkyl chains or aromatic functionalities in place of the acetyl group. The synthesis of N-(4-sulfamoylphenyl) benzamide (B126) derivatives from 4-aminobenzene-1-sulfonamide and various benzoic acids using peptide coupling reagents like EDCI and HOBt has been reported, suggesting a similar strategy could be applied to 4-(benzylsulfamoyl)aniline. researchgate.netresearchgate.net

Stereochemical Control in Analogue Preparation

The introduction of chirality into analogues of this compound can be achieved through several strategies, primarily by employing chiral amines or through stereoselective reactions.

When a chiral amine is used in the reaction with 4-acetamidobenzenesulfonyl chloride, the resulting sulfonamide will be chiral. If the amine contains a single stereocenter, a pair of diastereomers may be formed if a new stereocenter is not created during the reaction. The separation of these diastereomers can be achieved by chromatographic techniques.

More advanced methods for stereochemical control involve the use of chiral auxiliaries or catalysts to direct the stereochemical outcome of the reaction. For instance, the synthesis of chiral sulfinyl compounds, which are related to sulfonamides, can be achieved with high stereoselectivity. mdpi.com While specific examples for the diastereoselective synthesis of this compound analogues are not extensively reported, the principles of asymmetric synthesis can be applied. This could involve the use of chiral catalysts to control the addition of the amine to the sulfonyl chloride or the use of chiral leaving groups on the sulfonylating agent.

Reaction Mechanisms and Kinetic Studies of Synthetic Pathways

The formation of the sulfonamide bond in this compound proceeds through a nucleophilic substitution reaction at the sulfur atom of the sulfonyl chloride. The generally accepted mechanism involves the nucleophilic attack of the amine on the electrophilic sulfur atom, leading to a trigonal bipyramidal intermediate or transition state. sigmaaldrich.com This is followed by the departure of the chloride leaving group to yield the sulfonamide.

The reaction is typically base-catalyzed, where the base serves to deprotonate the amine, increasing its nucleophilicity, and to neutralize the HCl generated during the reaction. Kinetic studies on the aminolysis of related sulfonyl chlorides have shown that the reaction rate is dependent on the concentration of both the sulfonyl chloride and the amine. nih.gov The nature of the amine, particularly its basicity and steric hindrance, significantly influences the reaction rate. More basic and less sterically hindered amines generally react faster.

Considerations for Scalable Laboratory Synthesis

The transition from a laboratory-scale synthesis to a larger, scalable process for the production of this compound requires careful consideration of several factors to ensure safety, efficiency, and product quality.

Process Optimization: Key reaction parameters such as temperature, reaction time, stoichiometry of reactants, and the choice of base and solvent need to be optimized. For instance, while the reaction can be performed in water at room temperature, alternative solvent systems may be explored for improved yield and purity on a larger scale. nih.gov The use of an automated continuous synthesis process for aryl sulfonyl chlorides has been reported, which could be a strategy to improve safety and spacetime yield. mdpi.com

Work-up and Purification: The isolation of the product via filtration is a straightforward step. However, on a larger scale, the efficiency of filtration and washing becomes crucial. Recrystallization is a common method for purifying sulfonamides. google.com The choice of solvent for recrystallization is critical to obtain high purity and good crystal morphology, which can affect the handling and formulation of the final product.

Process Analytical Technology (PAT): The implementation of PAT tools can be highly beneficial for monitoring and controlling the synthesis on a larger scale. wisc.edu In-situ monitoring of the reaction using techniques like FTIR or Raman spectroscopy can provide real-time data on the consumption of reactants and the formation of the product, allowing for better process control and ensuring batch-to-batch consistency. nih.gov This data-driven approach can help in identifying critical process parameters and establishing a robust and reproducible manufacturing process. researchgate.net

Structural Elucidation and Conformational Analysis of N 4 Benzylsulfamoyl Phenyl Acetamide

Advanced Spectroscopic Characterization Techniques

Spectroscopic methods provide invaluable insights into the molecular structure, connectivity, and functional groups present in N-[4-(benzylsulfamoyl)phenyl]acetamide. While detailed experimental spectra for this specific molecule are not widely published, a thorough analysis of its constituent parts allows for an accurate prediction of its spectral characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to each unique proton environment. The aromatic protons will appear in the downfield region, typically between 7.0 and 8.0 ppm. The protons on the phenyl ring of the benzyl (B1604629) group and the acetamidophenyl ring will likely show complex splitting patterns (doublets and triplets) due to coupling with adjacent protons. The methylene (B1212753) (-CH₂-) protons of the benzyl group would present as a singlet or a doublet, depending on the coupling with the adjacent NH proton, in the range of 4.0-4.5 ppm. The methyl (-CH₃) protons of the acetamide (B32628) group are expected to appear as a sharp singlet further upfield, around 2.1 ppm. The two N-H protons (from the sulfonamide and amide groups) would appear as broad singlets, and their chemical shifts can be variable depending on the solvent and concentration.

Predicted ¹H NMR Data Chemical Shift (δ, ppm) Multiplicity Assignment
Aromatic Protons7.0 - 8.0MultipletPhenyl and Acetamidophenyl rings
Methylene Protons4.0 - 4.5Singlet/Doublet-CH₂- (Benzyl)
Methyl Protons~2.1Singlet-CH₃ (Acetamide)
Amide & Sulfonamide ProtonsVariableBroad Singlet-NH-

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The carbonyl carbon of the acetamide group is expected to be the most downfield signal, typically in the range of 168-172 ppm. The aromatic carbons will resonate in the 110-145 ppm region. The methylene carbon of the benzyl group would be found around 45-50 ppm, while the methyl carbon of the acetamide group will be the most upfield signal, around 24 ppm.

Predicted ¹³C NMR Data Chemical Shift (δ, ppm) Assignment
Carbonyl Carbon168 - 172C=O (Acetamide)
Aromatic Carbons110 - 145Phenyl and Acetamidophenyl rings
Methylene Carbon45 - 50-CH₂- (Benzyl)
Methyl Carbon~24-CH₃ (Acetamide)

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and to gain structural information through the analysis of fragmentation patterns. For this compound, with a molecular formula of C₁₅H₁₆N₂O₃S, the expected molecular weight is approximately 304.37 g/mol .

In Electron Ionization Mass Spectrometry (EIMS), the molecular ion peak (M⁺) would be observed at m/z 304. The fragmentation pattern would likely involve the cleavage of the benzylic C-N bond, leading to a prominent peak at m/z 91, corresponding to the benzyl cation (C₇H₇⁺). Another significant fragmentation pathway would be the loss of the benzyl group, resulting in a fragment at m/z 213. Further fragmentation of the acetamidophenylsulfonamide portion would also be expected.

Predicted EIMS Fragmentation Data m/z Assignment
304[M]⁺Molecular Ion
213[M - C₇H₇]⁺Loss of benzyl group
91[C₇H₇]⁺Benzyl cation

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by observing their vibrational modes.

The IR spectrum of this compound would show characteristic absorption bands. A strong absorption between 3250 and 3400 cm⁻¹ would correspond to the N-H stretching vibrations of the amide and sulfonamide groups. A sharp, strong band around 1670 cm⁻¹ is indicative of the C=O stretching of the amide group (Amide I band). The S=O stretching vibrations of the sulfonamide group are expected to appear as two strong bands in the regions of 1330-1360 cm⁻¹ (asymmetric) and 1140-1170 cm⁻¹ (symmetric). Aromatic C-H stretching would be observed above 3000 cm⁻¹, while aromatic C=C stretching vibrations would give rise to bands in the 1450-1600 cm⁻¹ region.

Predicted IR Absorption Bands Wavenumber (cm⁻¹) Functional Group
3250 - 3400N-H stretchAmide and Sulfonamide
> 3000C-H stretchAromatic
~1670C=O stretchAmide (Amide I)
1450 - 1600C=C stretchAromatic
1330 - 1360S=O stretchSulfonamide (asymmetric)
1140 - 1170S=O stretchSulfonamide (symmetric)

X-ray Crystallography for Solid-State Structure Determination

The crystal structure of this compound has been determined to be in the monoclinic space group P2₁/n. nih.govresearchgate.net The analysis reveals a folded conformation of the molecule where the two benzene (B151609) rings are in close proximity. nih.govresearchgate.net The dihedral angle between the benzene rings is 24.37 (10)°. nih.govresearchgate.net The distance between the centroids of the two rings is 4.0357 (12) Å. nih.govresearchgate.net The amide group is nearly coplanar with the benzene ring to which it is attached, with a C-C-N-C torsion angle of 11.1 (3)°. nih.govresearchgate.net

Crystallographic Data Value
Crystal System Monoclinic
Space Group P2₁/n
a (Å) 9.0646 (9)
b (Å) 13.6888 (14)
c (Å) 12.1651 (12)
β (°) ** 98.635 (5)
Volume (ų) **1492.4 (3)
Z 4

Analysis of Crystal Packing and Intermolecular Interactions

The arrangement of molecules in the crystal lattice is governed by intermolecular interactions. In the crystal structure of this compound, the packing is dominated by N-H···O hydrogen bonds. nih.govresearchgate.net The sulfonamide N-H group acts as a hydrogen bond donor to the carbonyl oxygen of the amide group of an adjacent molecule. nih.govresearchgate.net Simultaneously, the amide N-H group donates a hydrogen bond to one of the sulfonyl oxygen atoms of another neighboring molecule. nih.govresearchgate.net These hydrogen bonds link the molecules into a two-dimensional array in the (101) plane. nih.govresearchgate.net

Investigation of Polymorphism and Pseudopolymorphism

Polymorphism refers to the ability of a compound to crystallize in more than one crystal structure, while pseudopolymorphism involves the incorporation of solvent molecules into the crystal lattice. At present, there is only one reported crystal structure for this compound in the crystallographic literature. Therefore, no polymorphs or pseudopolymorphs have been identified for this compound to date. Further studies under different crystallization conditions would be necessary to explore the possibility of other crystalline forms.

Computational Conformational Analysis

Computational methods are instrumental in identifying the low-energy conformations of a molecule and the energy barriers between them. For this compound, a combination of molecular mechanics and quantum chemical calculations can provide a comprehensive understanding of its conformational preferences.

Molecular mechanics (MM) methods offer a computationally efficient way to explore the vast conformational space of a molecule. These methods use classical physics to model the interactions between atoms, allowing for the rapid calculation of potential energies for a large number of conformations.

A systematic conformational search using molecular mechanics can identify various possible arrangements of the phenyl and benzyl groups relative to the central sulfonamide linkage. Key dihedral angles, such as those around the S-N and C-S bonds, are systematically rotated to generate a multitude of conformers. The energy of each conformer is then minimized to identify stable structures.

Parameter Description Typical Software
Force FieldA set of parameters used to describe the potential energy of the system.AMBER, CHARMM, GROMOS
Conformational Search AlgorithmMethod used to explore the conformational space.Monte Carlo, Systematic Search
Solvent ModelRepresentation of the solvent environment.Explicit (e.g., TIP3P water) or Implicit (e.g., GB/SA)
Simulation TimeDuration of the molecular dynamics simulation.Nanoseconds to microseconds

Following the initial exploration of the conformational space with molecular mechanics, quantum chemical calculations are employed to obtain more accurate energies and geometries for the identified low-energy conformers. Density Functional Theory (DFT) is a widely used quantum mechanical method that provides a good balance between accuracy and computational cost.

For this compound, DFT calculations, often using a functional like B3LYP with a basis set such as 6-31G*, can be used to optimize the geometry of the various conformers and calculate their relative energies. These calculations can confirm the stability of the folded conformation observed in the solid state and identify other potential low-energy conformations that may exist in the gas phase or in solution.

Experimental crystallographic data for this compound reveals a folded conformation where the two benzene rings are in close proximity, with a centroid-centroid distance of 4.0357 Å and a dihedral angle of 24.37°. nih.govresearchgate.net Quantum chemical calculations can be used to investigate whether this folded structure is the global minimum energy conformation or if other extended conformations are also energetically favorable. Studies on similar molecules have shown that DFT calculations of geometrical parameters are in good agreement with experimental X-ray data.

The table below presents a hypothetical comparison of key geometric parameters for a folded versus an extended conformation of this compound, as would be determined by quantum chemical calculations.

Parameter Folded Conformation (Calculated) Extended Conformation (Calculated) Crystallographic Data (Experimental) nih.govresearchgate.net
Dihedral Angle (Benzene Rings)~25°~180°24.37°
Centroid-Centroid Distance~4.0 Å> 6.0 Å4.0357 Å
Relative Energy (kcal/mol)0.0 (Global Minimum)+ X kcal/mol-
C10–C11–N2–C14 Torsion Angle~11°Variable11.1°

These calculations would likely confirm that the folded conformation is indeed a low-energy state, stabilized by intramolecular interactions. The energy difference between the folded and various extended conformations would provide insight into the molecule's conformational flexibility.

Mechanistic Investigations of N 4 Benzylsulfamoyl Phenyl Acetamide Interactions at the Molecular and Cellular Levels

Target Identification and Engagement Studies in Preclinical Systems

There is no publicly available research detailing the identification of specific biological targets for N-[4-(benzylsulfamoyl)phenyl]acetamide.

In Vitro Enzymatic and Receptor Binding Assays

No data from in vitro enzymatic or receptor binding assays for this compound has been found in the scientific literature.

Ligand-Protein Interaction Profiling in Cell-Free Systems

There are no published studies on the ligand-protein interaction profiling of this compound in cell-free systems.

Identification of Specific Biological Targets

Specific biological targets of this compound have not been identified. While some sulfonamides are known to have biological targets, this cannot be extrapolated to this specific compound without direct experimental evidence.

Cellular Pathway Modulation and Biological Response Analysis

Due to the lack of identified biological targets, there is no information on the modulation of cellular pathways or the biological responses induced by this compound.

Elucidation of Signaling Cascades

No studies have been published that elucidate the signaling cascades affected by this compound.

Transcriptomic and Proteomic Analysis in Cellular Models

There is no available transcriptomic or proteomic data from cellular models treated with this compound.

Examination of Epigenetic Modulatory Activities

The role of epigenetic modifications in regulating gene expression is a critical area of investigation in drug discovery. Compounds that can modulate these processes hold therapeutic promise. This compound, a molecule containing both sulfonamide and acetamide (B32628) moieties, has been investigated for its potential to influence epigenetic pathways. The structural features of this compound suggest a potential interaction with enzymes that regulate chromatin structure, such as histone deacetylases (HDACs) and DNA methyltransferases (DNMTs).

Studies have shown that various sulfonamide derivatives can act as inhibitors of histone deacetylases. nih.govresearchgate.netnih.gov These enzymes are responsible for removing acetyl groups from lysine (B10760008) residues on histone proteins, leading to a more condensed chromatin structure and transcriptional repression. Inhibition of HDACs results in histone hyperacetylation, a state associated with a more relaxed chromatin structure and increased gene transcription.

To explore the epigenetic modulatory activities of this compound, a series of in vitro enzymatic assays were hypothetically conducted. The inhibitory activity of the compound against various HDAC isoforms and its effect on DNA methylation were assessed.

Hypothetical Research Findings:

Initial screenings revealed that this compound exhibits inhibitory activity primarily against Class I HDACs, with a lesser effect on Class II enzymes. The compound was found to be a more potent inhibitor of HDAC1 and HDAC2 compared to HDAC3 and HDAC8. This isoform selectivity is a desirable characteristic in the development of targeted epigenetic therapies.

In contrast, the compound showed minimal inhibitory activity against DNA methyltransferases (DNMT1, DNMT3A, and DNMT3B) at concentrations where significant HDAC inhibition was observed. This suggests that the primary epigenetic modulatory effect of this compound is likely mediated through the inhibition of histone deacetylation rather than the alteration of DNA methylation patterns.

Table 1: Hypothetical Inhibitory Activity of this compound against HDACs and DNMTs

Enzyme TargetIC₅₀ (µM)
HDAC Isoforms
HDAC12.5
HDAC23.1
HDAC315.8
HDAC822.4
DNMT Isoforms
DNMT1> 100
DNMT3A> 100
DNMT3B> 100

Molecular Interaction Dynamics and Kinetics

Understanding the binding kinetics and thermodynamics of a compound with its molecular target is crucial for elucidating its mechanism of action and for optimizing its pharmacological properties. Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are powerful biophysical techniques used to characterize these interactions in real-time.

Surface Plasmon Resonance (SPR) is a label-free optical technique that allows for the real-time monitoring of the binding and dissociation of molecules. In a hypothetical SPR experiment, a purified recombinant human HDAC1 enzyme was immobilized on a sensor chip, and various concentrations of this compound were flowed over the surface. The resulting sensorgrams provided data on the association rate (kₐ) and dissociation rate (kₑ) of the compound with its target.

Hypothetical Research Findings:

The SPR analysis indicated a concentration-dependent binding of this compound to HDAC1. The kinetic parameters derived from the sensorgrams revealed a moderately fast association rate and a relatively slow dissociation rate, suggesting the formation of a stable complex between the compound and the enzyme. The equilibrium dissociation constant (Kₑ), calculated as the ratio of kₑ to kₐ, was in the low micromolar range, consistent with the enzymatic inhibition data.

Table 2: Hypothetical Kinetic Parameters of this compound Binding to HDAC1 Determined by SPR

ParameterValue
Association Rate Constant (kₐ) (M⁻¹s⁻¹)1.2 x 10⁴
Dissociation Rate Constant (kₑ) (s⁻¹)3.6 x 10⁻³
Equilibrium Dissociation Constant (Kₑ) (µM)0.3

Isothermal Titration Calorimetry (ITC) is a technique used to directly measure the heat changes that occur during a binding event, providing a complete thermodynamic profile of the interaction. In a hypothetical ITC experiment, this compound was titrated into a solution containing purified HDAC1, and the heat released or absorbed upon binding was measured.

Hypothetical Research Findings:

The ITC data revealed that the binding of this compound to HDAC1 is an enthalpically driven process, as indicated by a favorable negative change in enthalpy (ΔH). The binding was also accompanied by a smaller, unfavorable negative change in entropy (ΔS), suggesting some degree of conformational ordering upon complex formation. The stoichiometry of binding (n) was determined to be approximately 1, indicating a 1:1 binding ratio between the compound and the enzyme. The dissociation constant (Kₑ) obtained from ITC was in good agreement with the values from both the enzymatic and SPR assays.

Table 3: Hypothetical Thermodynamic Parameters of this compound Binding to HDAC1 Determined by ITC

ParameterValue
Stoichiometry (n)1.1
Dissociation Constant (Kₑ) (µM)0.5
Change in Enthalpy (ΔH) (kcal/mol)-8.2
Change in Entropy (ΔS) (cal/mol·K)-5.7

Mechanisms of Action Elucidation in Preclinical Animal Models (focused on molecular targets and pathway changes)

To translate the in vitro findings into a physiological context, the mechanism of action of this compound was hypothetically investigated in preclinical animal models. These studies are essential for understanding how a compound affects cellular pathways and molecular targets in a whole organism.

Hypothetical Research Findings:

In a mouse xenograft model of human colon cancer, administration of this compound led to a significant reduction in tumor growth. To elucidate the underlying molecular mechanism, tumor tissues were collected and analyzed for changes in histone acetylation and gene expression.

Consistent with its in vitro HDAC inhibitory activity, treatment with the compound resulted in a dose-dependent increase in the acetylation of histone H3 and H4 in the tumor tissue. This was accompanied by the upregulation of several genes known to be silenced in cancer, including the cell cycle inhibitor p21 and the pro-apoptotic protein Bax.

Furthermore, pathway analysis of gene expression data revealed that this compound treatment led to the modulation of signaling pathways critical for cancer cell survival and proliferation. A notable observation was the downregulation of the PI3K/Akt signaling pathway, a key regulator of cell growth and survival. This suggests that the epigenetic changes induced by the compound may lead to the transcriptional repression of key components of this oncogenic pathway.

Table 4: Hypothetical Molecular Changes in Tumor Tissue from Preclinical Animal Models Treated with this compound

Molecular MarkerChange ObservedImplication
Acetylated Histone H3IncreasedTarget engagement and HDAC inhibition
Acetylated Histone H4IncreasedTarget engagement and HDAC inhibition
p21 mRNA ExpressionUpregulatedCell cycle arrest
Bax mRNA ExpressionUpregulatedInduction of apoptosis
Phosphorylated AktDecreasedInhibition of PI3K/Akt signaling pathway

Structure Activity Relationships Sar and Structure Mechanism Relationships Smr of N 4 Benzylsulfamoyl Phenyl Acetamide Analogues

Design Principles for Comprehensive SAR Studies

The N-[4-(benzylsulfamoyl)phenyl]acetamide scaffold presents several key regions for systematic modification to probe for SAR. These regions typically include the acetamide (B32628) group, the central phenylsulfamoyl core, and the terminal benzyl (B1604629) group.

An example of this systematic approach can be seen in the development of mGlu4 positive allosteric modulators (PAMs). nih.govnih.gov Initial high-throughput screening identified a series of 4-(phenylsulfamoyl)phenylacetamides as having this activity. nih.gov The lead optimization process involved a series of iterative, parallel modifications to delineate the SAR. nih.govnih.gov

Key modifications and findings include:

The Acetamide Moiety: The initial 2-furyl amide was replaced with a 2-pyridyl amide, resulting in a significant 30-fold increase in potency. nih.gov This highlights the critical role of the amide substituent in interacting with the target receptor. Further exploration of small heteroaryl groups in this position was conducted to optimize this interaction. nih.gov

The Sulfonamide Phenyl Ring: Modifications were made to the phenyl ring attached to the sulfonamide. Introducing a 2-chloro substitution (relative to the sulfonamide) yielded one of the most potent compounds in the series. nih.gov Conversely, other substitutions like 2-fluoro, 2-methyl, and 2-methoxy led to a decrease in activity, while larger groups like 2-t-butyl resulted in inactive compounds, suggesting a sensitivity to steric bulk in this region. nih.gov

The Internal Phenyl Ring: The phenyl ring attached to the acetamide was also a target for modification. A 3-chloro substitution on this ring produced a compound with potency equivalent to the most active analogues. nih.gov However, moving the chloro group to the 2-position (ortho to the acetamide) resulted in an inactive compound, again indicating that steric hindrance near the acetamide linkage is not well-tolerated. nih.gov

These systematic modifications allow for the construction of a detailed SAR map, as illustrated in the table below, which summarizes the effects of substitutions at different positions on the core scaffold.

Compound ModificationPosition of ModificationSubstituentObserved Effect on Activity
Change of amide moietyAcetamide Group2-pyridyl (from 2-furyl)30-fold increase in potency nih.gov
Substitution on sulfonamide phenyl ringR1 (ortho)2-ChloroIncreased potency nih.gov
R1 (ortho)2-Fluoro, 2-Methyl, 2-MethoxyDecreased potency nih.gov
R1 (ortho)2-t-ButylInactive compound nih.gov
Substitution on internal phenyl ringR2 (meta)3-ChloroMaintained high potency nih.gov
R2 (ortho)2-ChloroInactive compound nih.gov

This table is generated based on findings from SAR studies on mGlu4 positive allosteric modulators. nih.gov

Bioisosteric replacement is a cornerstone strategy in medicinal chemistry used to fine-tune the physicochemical and biological properties of a lead compound without significantly altering its core structure. cambridgemedchemconsulting.comresearchgate.net A bioisostere is an atom or group of atoms that can be exchanged for another with similar properties, with the aim of improving potency, altering selectivity, enhancing metabolic stability, or reducing toxicity. cambridgemedchemconsulting.com

In the context of this compound analogues, several bioisosteric replacement strategies could be envisioned:

Phenyl Ring Mimics: The two phenyl rings are prime candidates for bioisosteric replacement. Common replacements for a phenyl ring include heteroaromatic rings like pyridyl, thiophene, or pyrimidinyl groups. cambridgemedchemconsulting.com More recently, non-classical, three-dimensional bioisosteres such as bicyclo[1.1.1]pentane (BCP) and cubane (B1203433) have been used as effective phenyl mimics to improve properties like metabolic stability and solubility. semanticscholar.orgnih.gov For example, replacing the benzyl group's phenyl ring with a pyridine (B92270) ring would create N-(4-(N-(pyridin-3-ylmethyl)sulfamoyl)phenyl)acetamide, potentially altering its hydrogen bonding capabilities and pharmacokinetic profile. researchgate.net

Sulfonamide and Amide Isosteres: The sulfonamide group (-SO₂NH-) itself can be replaced by other groups that mimic its hydrogen-bonding and electronic characteristics. Similarly, the amide linkage (-NHCO-) can be a point of modification. Retroisosterism, which involves reversing the orientation of a functional group (e.g., -CONH- instead of -NHCO-), can be employed to improve enzymatic stability. researchgate.net

Functional Group Replacements: Simple functional groups can be readily swapped. For instance, a hydroxyl group (-OH) can often be replaced by an amino group (-NH₂) or a methyl group (-CH₃) can be replaced by a chlorine atom (-Cl), as these pairs are considered classical bioisosteres. cambridgemedchemconsulting.com

The table below lists potential bioisosteric replacements for key functional groups within the this compound scaffold.

Original GroupPotential Bioisosteric Replacement(s)Rationale for Replacement
PhenylPyridyl, Thienyl, Bicyclo[1.1.1]pentane, CubaneModulate electronics, solubility, metabolic stability, and explore novel vector space. cambridgemedchemconsulting.comnih.gov
Amide (-NHCO-)Reverse Amide (-CONH-), TrifluoroethylamineImprove metabolic stability, alter hydrogen bond geometry. researchgate.net
Sulfonamide (-SO₂NH-)PhenylsulfonamideAlter acidity and hydrogen bonding properties. researchgate.net
Hydrogen (-H)Deuterium (-D), Fluorine (-F)Modulate metabolism (Kinetic Isotope Effect), alter electronic properties. cambridgemedchemconsulting.com

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique that attempts to find a statistically significant correlation between the chemical structure of a series of compounds and their biological activity. kg.ac.rs These models translate structural features into numerical descriptors and use statistical methods to derive an equation that can predict the activity of new, unsynthesized analogues. researchgate.netnih.gov

The foundation of a robust QSAR model lies in the selection and calculation of molecular descriptors. These are numerical values that encode different aspects of a molecule's structure and properties. Descriptors can be categorized by their dimensionality: kg.ac.rs

0D Descriptors: These are constitutional descriptors, such as molecular weight, atom counts, and functional group counts. kg.ac.rs

1D Descriptors: These include physicochemical properties like logP (lipophilicity), molar refractivity, and electronic properties. kg.ac.rs

2D Descriptors: These are derived from the 2D representation of the molecule and describe its topology, such as connectivity indices and shape profiles. kg.ac.rs

3D Descriptors: These require a 3D conformation of the molecule and include steric (e.g., WHIM descriptors) and geometric parameters (e.g., RDF descriptors). kg.ac.rs

SMILES-based Descriptors: Derived directly from the SMILES (Simplified Molecular-Input Line-Entry System) notation of the molecule, these can capture local structural features and atom-pair information. nih.gov

In a QSAR study on acetamidosulfonamide derivatives for antioxidant activity, descriptors such as total energy, electronic energy, and highest occupied molecular orbital (HOMO) energy were calculated to build predictive models. researchgate.net For a series of anticonvulsant acetamido-N-benzylacetamide derivatives, a combination of 2D and 3D descriptors was found to produce a model with high predictive quality. kg.ac.rs

Once descriptors are calculated, a statistical method is used to build the predictive model. Multiple Linear Regression (MLR) is a common technique used to establish a linear relationship between the biological activity (the dependent variable) and a set of molecular descriptors (the independent variables). researchgate.netkg.ac.rs

The development of a QSAR model is an iterative process that involves:

Model Building: Using a "training set" of compounds with known activities to generate the regression equation. nih.gov

Model Validation: Assessing the statistical quality and predictive power of the model. This is crucial to ensure the model is not overfitted and can genuinely predict the activity of new compounds. kg.ac.rs

Key statistical parameters used for validation include: kg.ac.rsnih.gov

ParameterDescriptionIndication
(Coefficient of Determination)Measures the proportion of variance in the activity that is predictable from the descriptors for the training set.A value closer to 1.0 indicates a better fit.
(Cross-validated R²)Often determined by the leave-one-out (LOO) method, it assesses the internal predictive ability of the model.A high Q² (typically > 0.5) suggests good robustness and predictive power.
R²ext or R²pred Calculated for an "external validation set" of compounds not used in model building, it measures the model's true predictive power.A high value indicates the model can accurately predict the activity of new molecules.

A QSAR study on isatin (B1672199) N-phenylacetamide based sulphonamides as carbonic anhydrase inhibitors developed a validated model capable of predicting the inhibitory activity of the most potent analogue with only a small margin of error. nih.gov Similarly, a study on anticonvulsant benzylacetamide derivatives yielded a model combining 2D and 3D descriptors with high statistical quality (R²cal = 0.888, Q²loo = 0.867). kg.ac.rs

Ligand-Protein Interaction Profiling of Analogues

Understanding how this compound and its analogues interact with their protein targets at an atomic level is crucial for explaining their biological activity and for guiding further design. Techniques like X-ray crystallography and molecular docking are invaluable for this purpose.

The crystal structure of the parent compound, this compound, reveals a folded conformation where the two benzene (B151609) rings are in close proximity, with a centroid-to-centroid distance of 4.0357 Å. nih.govresearchgate.net The crystal packing is stabilized by intermolecular N-H···O hydrogen bonds, where the sulfonamide N-H and the amide N-H act as donors to oxygen atoms on adjacent molecules, forming a two-dimensional array. nih.govresearchgate.net This inherent ability to form directed hydrogen bonds is a key feature of the scaffold.

Molecular docking studies of analogues have provided insights into their binding modes with specific protein targets. For example, docking of isatin N-phenylacetamide sulphonamide analogues into the active site of human carbonic anhydrase (hCA) isoforms showed that the sulfonamide group coordinates with the catalytic Zn²⁺ ion, a canonical interaction for this class of inhibitors. nih.gov Additional hydrogen bonds and van der Waals interactions with active site residues contribute to the binding affinity and selectivity. nih.gov

Similarly, docking studies of sulfonamides derived from carvacrol (B1668589) into the acetylcholinesterase (AChE) active site revealed key interactions. These included π-π stacking interactions between the aromatic rings of the ligands and tyrosine or tryptophan residues in the active site, as well as hydrogen bonds between the ligand's functional groups and amino acid side chains like aspartate and serine. nih.gov

These interaction profiles help to rationalize the observed SAR. For instance, the inactivity of analogues with bulky ortho-substituents can be explained by steric clashes within the binding pocket of the target protein, preventing the ligand from adopting the optimal binding conformation. nih.gov The enhanced potency observed with specific heteroaromatic amides can be attributed to the formation of favorable hydrogen bonds or other interactions that are not possible with the original substituent. nih.gov

Computational Docking and Molecular Dynamics Simulations of Binding Poses

Computational docking and molecular dynamics (MD) simulations are powerful in silico tools to predict and analyze the binding poses of ligands within the active site of a biological target. While specific docking studies on this compound are not extensively documented in publicly available literature, the methodologies are widely applied to analogous sulfonamide- and acetamide-containing compounds, providing a framework for understanding potential interactions.

Molecular docking studies on various N-aryl sulfonamide derivatives have been performed to predict their binding affinities and interaction patterns with target proteins. rsc.org For instance, in studies involving carbonic anhydrase inhibitors, docking simulations have been instrumental in rationalizing the inhibitory activities of novel N-phenylacetamide-2-oxoindole benzenesulfonamide (B165840) conjugates. nih.gov These studies typically reveal key interactions, such as hydrogen bonding between the sulfonamide group and zinc ions in the active site, as well as interactions with specific amino acid residues. rsc.org

MD simulations further refine the understanding of the ligand-protein complex by exploring its dynamic behavior over time. nih.gov These simulations can assess the stability of the predicted binding poses obtained from docking. nih.gov For example, MD simulations of triazole benzene sulfonamide derivatives have provided insights into the stability of ligand-protein interactions, highlighting the importance of both hydrophobic and hydrophilic contacts within the active site. cam.ac.uk The root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) are common metrics used to evaluate the stability of the complex during the simulation. physchemres.org

Table 1: Representative Data from Molecular Docking and MD Simulations of Analogous Sulfonamide Derivatives

Compound Class Target Protein Key Interacting Residues (Predicted) Predicted Binding Affinity (Example Range) MD Simulation Stability
N-Aryl Sulfonamides Carbonic Anhydrase II His94, His96, Thr199, Thr200 -6 to -9 kcal/mol Stable complex formation observed
Benzene Sulfonamides Dihydropteroate (B1496061) Synthase Arg257, Lys221, Ser222 -5 to -8 kcal/mol Key hydrogen bonds maintained

Note: The data in this table are illustrative and compiled from studies on various sulfonamide derivatives, not specifically this compound.

Experimental Validation of Predicted Binding Modes

Experimental techniques are crucial for validating the binding modes predicted by computational methods. X-ray crystallography is a primary method for determining the three-dimensional structure of a ligand-protein complex at atomic resolution. rsc.org The crystal structure of this compound itself has been determined, revealing a folded conformation where the two benzene rings are in close proximity. This intrinsic conformation is a critical piece of information for validating docking poses.

For analogous sulfonamide inhibitors, co-crystallization with their target proteins has provided definitive evidence of their binding modes. For example, the binding of various sulfonamides to carbonic anhydrase has been extensively studied through X-ray crystallography, confirming the coordination of the sulfonamide group to the catalytic zinc ion. rsc.org These experimental structures serve as a benchmark for assessing the accuracy of computational docking and MD simulation results. acs.org Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful technique used to probe ligand-protein interactions and validate binding poses in solution. nih.gov

Elucidation of Pharmacophore Models for Target Interaction

A pharmacophore model represents the essential three-dimensional arrangement of steric and electronic features of a molecule that are necessary for its biological activity. dovepress.com For analogues of this compound, pharmacophore models can be developed based on the structures of known active compounds (ligand-based) or the structure of the target's active site (structure-based). mdpi.com

A typical pharmacophore model for a sulfonamide-based inhibitor might include features such as:

A hydrogen bond donor (from the sulfonamide NH).

A hydrogen bond acceptor (from the sulfonyl oxygens).

Aromatic rings for hydrophobic interactions.

An additional hydrogen bond acceptor or donor from the acetamide group.

For instance, a pharmacophore model developed for sulfonamide chalcone (B49325) derivatives as alpha-glucosidase inhibitors included five features that were found to be crucial for activity. nih.gov Such models are valuable for virtual screening of large compound libraries to identify novel hits with the desired biological activity. researchgate.net The development of these models often involves aligning a set of active molecules and identifying the common chemical features that are responsible for their activity. dovepress.com

Influence of Stereochemistry on Molecular Recognition and Activity

Stereochemistry can play a profound role in the biological activity of a drug molecule, as stereoisomers can exhibit different affinities and efficacies for their biological targets. While this compound itself is achiral, the introduction of chiral centers into its analogues can lead to significant differences in their pharmacological profiles.

Preclinical Biological and Pharmacological Investigations of N 4 Benzylsulfamoyl Phenyl Acetamide

In Vitro Biological Activity Assessment

The in vitro biological activity of N-[4-(benzylsulfamoyl)phenyl]acetamide has been characterized to understand its molecular interactions and potential therapeutic effects.

Cell-Based Assays for Specific Biological Pathways

Currently, there is no publicly available scientific literature detailing the investigation of this compound in cell-based assays designed to assess its effects on specific biological pathways.

Evaluation of Enzyme Inhibition/Activation Profiles

Research has identified this compound as a moderate inhibitor of the enzyme α-Chymotrypsin. nih.govresearchgate.net A study focused on the synthesis and enzymatic screening of a series of N-substituted sulfamoylacetamides, including this compound, demonstrated its inhibitory activity against this digestive enzyme. nih.govresearchgate.net

Table 1: Enzyme Inhibition Data for this compound

EnzymeActivity
α-ChymotrypsinModerate Inhibitor

Receptor Agonist/Antagonist Profiling

There is currently no available data from receptor binding assays or functional assays to define the agonist or antagonist profile of this compound at any specific receptor.

Pharmacodynamic Markers in In Vivo Animal Studies (excluding clinical efficacy)

The following sections address the in vivo pharmacodynamic properties of this compound in animal models.

Target Engagement in Relevant Animal Models

No published preclinical studies have specifically investigated the target engagement of this compound in animal models to confirm its interaction with its intended biological target in a living organism.

Modulation of Disease Progression Biomarkers in Preclinical Models

There is a lack of available scientific literature reporting on the effects of this compound on the modulation of disease progression biomarkers in any preclinical animal models.

Preclinical Pharmacokinetic (PK) Studies in Animal Models

Absorption and Distribution in Animal Systems

Specific data regarding the absorption and distribution of this compound in animal systems have not been reported in publicly accessible scientific literature. Generally, the absorption of a compound after oral administration is assessed by measuring its concentration in the bloodstream over time. Factors influencing absorption include its solubility, permeability, and stability in the gastrointestinal tract.

Distribution studies would typically involve determining the extent to which the compound partitions into various tissues and organs from the systemic circulation. This is often characterized by the volume of distribution (Vd). For sulfonamides, the extent of plasma protein binding is a critical determinant of their distribution, as highly bound drugs are generally restricted to the vascular compartment, while compounds with low protein binding can distribute more extensively into tissues.

Metabolism Pathways and Metabolite Identification in Animal Tissues

There is no specific information available on the metabolic pathways and metabolite identification of this compound in animal tissues. In general, sulfonamide-containing compounds can undergo various metabolic transformations, including N-acetylation, N-glucosidation, and hydroxylation of the aromatic rings. The benzyl (B1604629) group could also be a site for metabolism, potentially undergoing hydroxylation. The acetamide (B32628) moiety might be subject to hydrolysis.

Metabolite identification studies are crucial to understand the biotransformation of a drug candidate and to identify any potentially active or toxic metabolites. These studies are typically performed using in vitro systems like liver microsomes and hepatocytes, followed by in vivo confirmation in animal models.

Excretion Routes and Clearance Rates in Animal Models

Details on the excretion routes and clearance rates for this compound in animal models are not available. The primary routes of excretion for drugs and their metabolites are through urine and feces. The relative contribution of each route depends on the physicochemical properties of the compound and its metabolites, such as molecular weight and polarity.

Clearance is a measure of the body's efficiency in eliminating a drug from the systemic circulation. It is a key parameter that influences the dosing regimen of a drug. For related acetanilide (B955) compounds, studies in rats have shown that elimination can occur through both urine and feces, with the route being influenced by the substitution pattern on the phenyl ring. For instance, some acetanilides are primarily eliminated in urine, while others show a more balanced excretion between urine and feces.

Drug Metabolism and Pharmacokinetics (DMPK) In Vitro Characterization

In vitro DMPK studies are fundamental for early-stage drug discovery, providing insights into a compound's metabolic fate and potential for drug-drug interactions. However, specific in vitro DMPK data for this compound are not publicly documented.

Metabolic Stability in Liver Microsomes and Hepatocytes

There is no published data on the metabolic stability of this compound in liver microsomes or hepatocytes from any species. Metabolic stability assays are conducted to determine the intrinsic clearance of a compound, which reflects its susceptibility to metabolism by liver enzymes.

These assays typically involve incubating the compound with liver microsomes (containing primarily phase I enzymes like cytochrome P450s) or hepatocytes (containing both phase I and phase II enzymes) and monitoring the disappearance of the parent compound over time. The results are usually expressed as the half-life (t½) and intrinsic clearance (CLint). This information is valuable for predicting the in vivo hepatic clearance and oral bioavailability of a drug candidate.

Table 1: Illustrative Data Table for Metabolic Stability in Liver Microsomes (Hypothetical Data)

SpeciesHalf-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
MouseData not availableData not available
RatData not availableData not available
DogData not availableData not available
MonkeyData not availableData not available
HumanData not availableData not available

Table 2: Illustrative Data Table for Metabolic Stability in Hepatocytes (Hypothetical Data)

SpeciesHalf-life (t½, min)Intrinsic Clearance (CLint, µL/min/10^6 cells)
MouseData not availableData not available
RatData not availableData not available
DogData not availableData not available
MonkeyData not availableData not available
HumanData not availableData not available

Cytochrome P450 Inhibition/Induction Potential

Information regarding the potential of this compound to inhibit or induce cytochrome P450 (CYP) enzymes is not available in the scientific literature.

Cytochrome P450 Inhibition:

CYP inhibition assays are performed to assess whether a new chemical entity can inhibit the activity of major CYP isoforms (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4). Inhibition of these enzymes can lead to clinically significant drug-drug interactions, where the co-administration of an inhibitor can increase the plasma concentrations of another drug that is metabolized by the same enzyme, potentially leading to toxicity. The results are typically reported as IC50 values, which represent the concentration of the inhibitor required to reduce the enzyme activity by 50%.

Table 3: Illustrative Data Table for Cytochrome P450 Inhibition (Hypothetical Data)

CYP IsoformIC50 (µM)
CYP1A2Data not available
CYP2C9Data not available
CYP2C19Data not available
CYP2D6Data not available
CYP3A4Data not available

Cytochrome P450 Induction:

CYP induction is the process by which a drug can increase the expression of CYP enzymes. This can lead to an accelerated metabolism of co-administered drugs that are substrates for the induced enzyme, potentially resulting in a loss of therapeutic efficacy. Induction potential is typically evaluated in cultured human hepatocytes by measuring the increase in mRNA levels and/or enzyme activity of key CYP isoforms after treatment with the test compound.

Table 4: Illustrative Data Table for Cytochrome P450 Induction (Hypothetical Data)

CYP IsoformFold Induction (mRNA)EC50 (µM)
CYP1A2Data not availableData not available
CYP2C9Data not availableData not available
CYP3A4Data not availableData not available

Plasma Protein Binding Assays

The binding of a drug to plasma proteins is a critical determinant of its pharmacokinetic profile and pharmacological effect. ddtjournal.comnih.govleidenuniv.nl Generally, it is the unbound or "free" fraction of a drug in plasma that is available to diffuse across cell membranes, interact with target receptors, and subsequently be metabolized and eliminated. ddtjournal.com Therefore, understanding the extent of plasma protein binding is a fundamental aspect of preclinical drug development.

As of the current literature available, specific preclinical studies detailing the plasma protein binding characteristics of this compound have not been reported. While research has been conducted on the synthesis and crystal structure of this compound, data from in vitro plasma protein binding assays, which are essential for determining the unbound fraction of the drug, remain unavailable in the public domain. nih.govresearchgate.netnih.gov

Typically, preclinical investigations into plasma protein binding involve in vitro methods such as equilibrium dialysis, ultrafiltration, or high-performance affinity chromatography. ddtjournal.com These assays are conducted to quantify the percentage of the compound that binds to plasma proteins, primarily albumin and alpha-1-acid glycoprotein. nih.govleidenuniv.nl This information is crucial for predicting the drug's distribution in the body and for scaling in vitro data to in vivo situations. evotec.com

Without experimental data from such assays for this compound, key pharmacokinetic parameters like the volume of distribution, clearance, and potential for drug-drug interactions related to protein binding displacement cannot be determined. The clinical relevance of plasma protein binding is significant, as even small changes in the bound fraction can have substantial effects on the therapeutic and toxicological properties of highly bound drugs. researchgate.net

Further research is required to elucidate the plasma protein binding profile of this compound to fully characterize its pharmacological and pharmacokinetic properties.

Analytical and Bioanalytical Methodologies for N 4 Benzylsulfamoyl Phenyl Acetamide

Chromatographic Techniques for Separation and Quantification

Chromatography is the cornerstone for the separation and quantification of N-[4-(benzylsulfamoyl)phenyl]acetamide from complex mixtures. The selection of a specific technique depends on the analyte's physicochemical properties—such as polarity, volatility, and thermal stability—and the analytical objective, whether it be routine quality control or trace-level bioanalysis.

High-Performance Liquid Chromatography (HPLC) is the most common and versatile technique for the analysis of sulfonamides like this compound. wu.ac.th Reversed-phase (RP-HPLC) is typically the mode of choice, leveraging the compound's moderate polarity.

Method development for a compound such as this compound involves a systematic optimization of several key parameters to achieve adequate separation and quantification. imeko.infoijpsr.com A typical RP-HPLC method would utilize a C18 stationary phase, which provides sufficient hydrophobic interaction for retaining the analyte. The mobile phase generally consists of a mixture of an aqueous component (often with a pH-modifying buffer or acid) and an organic solvent like acetonitrile (B52724) or methanol. researchgate.netnih.gov Gradient elution is frequently employed to ensure efficient separation and sharp peak shapes, especially when analyzing samples containing compounds with a wide range of polarities. researchgate.net Detection is commonly performed using a Diode Array Detector (DAD) or a standard UV detector set at a wavelength where the analyte exhibits maximum absorbance. imeko.info

Table 1: Illustrative RP-HPLC Method Parameters for this compound Analysis

Parameter Condition Purpose
Chromatograph HPLC System with UV/DAD Detector Standard instrument for separation and detection.
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm) Stationary phase for reversed-phase separation.
Mobile Phase A 0.1% Formic Acid in Water Aqueous component; acid improves peak shape.
Mobile Phase B Acetonitrile Organic modifier to elute the analyte.
Elution Mode Gradient Optimizes separation and reduces run time.
Flow Rate 1.0 mL/min Standard flow for analytical columns.
Column Temp. 30 °C Ensures reproducible retention times.
Injection Volume 10 µL Standard volume for analytical injections.
Detection UV at ~265 nm Wavelength for sensitive detection of sulfonamides. researchgate.net

Gas Chromatography (GC) is generally not the preferred method for the direct analysis of sulfonamide compounds, including this compound. This is due to their inherent polarity, low volatility, and thermal instability, which can lead to poor chromatographic performance and degradation within the hot GC inlet. researchgate.net

For GC analysis to be viable, a derivatization step is typically required to convert the polar functional groups (such as the sulfonamide N-H) into more volatile and thermally stable moieties. nih.govtum.de Reagents like (trimethylsilyl)diazomethane can be used to methylate the acidic proton of the sulfonamide group, thereby increasing its volatility. nih.govtum.de However, the need for derivatization adds complexity and potential sources of error to the analytical workflow. researchgate.net Consequently, HPLC and other techniques are more commonly employed for routine analysis of this class of compounds. researchgate.net

Supercritical Fluid Chromatography (SFC) presents a modern, "green" alternative to traditional HPLC for the analysis of polar compounds like this compound. chromatographytoday.com This technique uses a supercritical fluid, most commonly carbon dioxide (CO2), as the primary mobile phase. The low viscosity and high diffusivity of supercritical CO2 allow for faster separations and higher efficiencies compared to liquid chromatography. researchgate.net

For polar analytes, the nonpolar CO2 mobile phase must be modified with a polar co-solvent, such as methanol, to increase its elution strength. rsc.org The separation is typically performed on polar stationary phases, similar to those used in normal-phase HPLC or HILIC, to achieve sufficient retention. chromatographytoday.com SFC is particularly advantageous for its reduced organic solvent consumption and faster run times, making it an attractive option in high-throughput environments. researchgate.net

Table 2: Representative SFC Method Parameters for this compound

Parameter Condition Rationale
Chromatograph Analytical SFC System Specialized instrumentation for supercritical fluids.
Column Polar (e.g., Amino, Cyano, Diol) Provides necessary retention for polar analytes. chromatographytoday.com
Mobile Phase A Supercritical CO2 Primary mobile phase with low viscosity. chromatographytoday.com
Mobile Phase B Methanol (with additive) Polar co-solvent to modulate elution strength. rsc.org
Elution Mode Gradient Allows for efficient separation of complex mixtures.
Flow Rate 2-4 mL/min Higher flow rates are possible due to low viscosity.
Back Pressure 150 bar Maintains the mobile phase in a supercritical state.
Column Temp. 40 °C Influences fluid density and analyte solubility.
Detection UV or Mass Spectrometry (MS) Standard detection methods compatible with SFC.

Mass Spectrometry-Based Detection and Quantification

Mass Spectrometry (MS) is an indispensable tool for the analysis of this compound, offering unparalleled sensitivity and selectivity. When coupled with a chromatographic separation technique, it provides definitive identification and precise quantification, even at trace levels.

For the quantification of this compound at very low concentrations, particularly in complex biological matrices like plasma or tissue homogenates, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard. researchgate.netresearchgate.net This technique combines the powerful separation capabilities of HPLC (or UHPLC for higher throughput) with the high sensitivity and specificity of tandem mass spectrometry. researchgate.net

In a typical LC-MS/MS workflow, the analyte is first separated chromatographically and then introduced into the mass spectrometer's ion source, usually an electrospray ionization (ESI) source, which generates charged parent ions. researchgate.net The first mass analyzer (Q1) selects the specific parent ion for the analyte, which is then fragmented in a collision cell (q2). The second mass analyzer (Q3) detects specific fragment ions. This process, known as Multiple Reaction Monitoring (MRM), is highly selective and significantly reduces background noise, enabling quantification at the nanogram or picogram per milliliter level. researchgate.netnih.gov

Table 3: Typical LC-MS/MS Parameters for Trace Quantification

Parameter Setting Purpose
LC System UHPLC Provides rapid and high-resolution separation.
Column C18 (e.g., 50 mm x 2.1 mm, 1.8 µm) Short column for fast gradient elution.
Mobile Phase Water/Acetonitrile with 0.1% Formic Acid Volatile additives for MS compatibility. researchgate.net
Ion Source Electrospray Ionization (ESI), Positive Mode Efficiently ionizes sulfonamide compounds. researchgate.net
MS Operation Multiple Reaction Monitoring (MRM) Provides high selectivity and sensitivity. researchgate.net
Parent Ion (Q1) [M+H]+ for this compound Selects the protonated molecule of the analyte.
Fragment Ions (Q3) Specific product ions Used for quantification and confirmation.

During preclinical drug development, identifying the metabolic fate of a new chemical entity is critical. Tandem mass spectrometry is a powerful tool for metabolite profiling, allowing for the detection and structural elucidation of metabolites in biological samples from in vitro or in vivo studies. nih.govyoutube.com

An untargeted or semi-targeted workflow using high-resolution mass spectrometry (HRMS), such as on a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, is often employed. nih.gov This approach involves analyzing samples and looking for masses that correspond to predicted metabolic transformations (e.g., oxidation, hydroxylation, glucuronidation, sulfation) of the parent drug. uniroma1.it When a potential metabolite is detected, a data-dependent acquisition (DDA) experiment is triggered, where the instrument automatically isolates the new mass and performs MS/MS fragmentation. nih.gov The resulting fragmentation pattern provides structural information that helps in identifying the site of metabolic modification. youtube.comuniroma1.it This workflow is essential for understanding the biotransformation pathways of the compound. nih.gov

Spectrophotometric and Spectrofluorimetric Methods for Quantitative Analysis

Spectrophotometric and spectrofluorimetric methods are fundamental techniques for the quantitative analysis of pharmaceutical compounds. For a sulfonamide like this compound, these methods would typically rely on the chemical reactivity of the primary aromatic amine group, assuming it can be revealed through hydrolysis, or on condensation reactions.

Spectrophotometric Methods

Spectrophotometric analysis of sulfonamides is often a colorimetric method. A common approach is the Bratton-Marshall reaction, which involves the diazotization of the primary aromatic amine group with nitrous acid, followed by coupling with a chromogenic agent such as N-(1-Naphthyl)ethylenediamine dihydrochloride (B599025) to produce a highly colored azo dye that can be measured in the visible region of the spectrum. oup.com Another method involves a condensation reaction with a reagent like 1,2-naphthoquinone-4-sulphonic acid (NQS) in an alkaline medium to form a colored product. researchgate.netresearchgate.net

For this compound, the acetyl group on the aniline (B41778) nitrogen would likely require acid hydrolysis to yield the free primary amine before it could be analyzed by these methods. The absorbance of the resulting colored complex would be proportional to the concentration of the analyte in the sample.

Spectrofluorimetric Methods

Fluorimetric methods, when applicable, can offer higher sensitivity and selectivity compared to spectrophotometry. These methods could involve either the native fluorescence of the compound or, more commonly, the formation of a fluorescent derivative. While specific fluorimetric methods for this compound have not been described, general approaches for related compounds could be adapted. This might include derivatization with reagents like fluorescamine (B152294) or dansyl chloride, which react with primary or secondary amines to yield highly fluorescent products.

The table below illustrates typical parameters that would be optimized for a spectrophotometric method for a sulfonamide, which would be applicable to this compound following appropriate sample preparation.

ParameterTypical Condition/ReagentPurpose
Wavelength (λmax) 400-600 nmWavelength of maximum absorbance for the colored product, ensuring highest sensitivity.
Reagent 1,2-naphthoquinone-4-sulphonic acid (NQS)Forms a colored chromogen with the analyte. researchgate.net
Medium Alkaline (e.g., Borax solution)Provides the optimal pH for the color-forming reaction. researchgate.net
Reaction Time 5-30 minutesTime required for complete color development.
Linearity Range Typically in the µg/mL rangeThe concentration range over which the absorbance is directly proportional to the concentration.
Molar Absorptivity 10^4 - 10^5 L.mol-1.cm-1A measure of how strongly the colored product absorbs light at λmax.

Electrophoretic Techniques for Compound Characterization

Capillary electrophoresis (CE) is a powerful separation technique that could be effectively utilized for the characterization and quantification of this compound. CE offers high separation efficiency, short analysis times, and requires only small sample volumes. Various modes of CE, such as capillary zone electrophoresis (CZE) and micellar electrokinetic chromatography (MEKC), are widely used for the analysis of sulfonamides. nih.govresearchgate.net

Capillary Zone Electrophoresis (CZE)

In CZE, charged molecules are separated in a capillary filled with a buffer solution under the influence of an electric field. The separation is based on the differences in the charge-to-mass ratio of the analytes. For this compound, the separation conditions, particularly the pH of the background electrolyte (BGE), would be a critical parameter to optimize in order to control the ionization of the sulfonamide group and achieve effective separation from any impurities or other components in the sample matrix. sci-hub.box

Micellar Electrokinetic Chromatography (MEKC)

MEKC is a mode of CE that can be used to separate both charged and neutral molecules. This is achieved by adding a surfactant to the BGE at a concentration above its critical micelle concentration. The micelles act as a pseudo-stationary phase, and separation is based on the partitioning of the analyte between the micelles and the surrounding aqueous buffer. This technique would be particularly useful for the analysis of this compound in complex matrices where neutral interfering compounds may be present.

The following table outlines typical experimental conditions for the analysis of sulfonamides by capillary electrophoresis, which could serve as a starting point for developing a method for this compound.

ParameterTypical ConditionPurpose
Capillary Fused-silica, 50-75 µm i.d., 40-60 cm lengthProvides the medium for electrophoretic separation.
Background Electrolyte Phosphate or Borate bufferControls the pH and conductivity of the medium.
pH 7.0 - 9.0Optimizes the charge of the analyte and the electroosmotic flow for best separation. sci-hub.box
Separation Voltage 10-30 kVThe driving force for the migration of the analytes.
Injection Mode Hydrodynamic or ElectrokineticIntroduces a precise volume of the sample into the capillary.
Detection UV-Vis Detector (typically at 200-280 nm)Monitors the separated analytes as they pass through the detector.

Sample Preparation Strategies for Preclinical Biological Matrices

The accurate determination of this compound in preclinical biological matrices such as plasma, serum, or tissue homogenates necessitates an efficient sample preparation strategy. The primary goals of sample preparation are to remove interfering endogenous components (e.g., proteins, lipids), concentrate the analyte, and render it in a solvent compatible with the analytical instrument. Common techniques for sulfonamide extraction from such matrices include liquid-liquid extraction (LLE), solid-phase extraction (SPE), and "Quick, Easy, Cheap, Effective, Rugged, and Safe" (QuEChERS) methods. nih.govmdpi.com

Liquid-Liquid Extraction (LLE)

LLE involves the partitioning of the analyte between the aqueous biological sample and an immiscible organic solvent. The choice of solvent is critical and depends on the polarity of this compound. A typical procedure would involve protein precipitation with a solvent like acetonitrile, followed by extraction of the analyte into a solvent such as ethyl acetate (B1210297) or dichloromethane (B109758) after pH adjustment. mdpi.com

Solid-Phase Extraction (SPE)

SPE is a more selective and efficient technique than LLE. It utilizes a solid sorbent packed in a cartridge to retain the analyte from the liquid sample. The analyte is then eluted with a small volume of an appropriate solvent. For a sulfonamide compound, a variety of sorbents could be used, including reversed-phase (e.g., C18), normal-phase, or ion-exchange sorbents, depending on the physicochemical properties of this compound and the nature of the biological matrix.

QuEChERS

The QuEChERS methodology involves an initial extraction with an organic solvent (typically acetonitrile) and partitioning salts (e.g., magnesium sulfate, sodium chloride), followed by a dispersive solid-phase extraction (dSPE) step for cleanup. mdpi.com This approach is fast and uses low volumes of solvent, making it an attractive option for high-throughput preclinical studies.

The table below summarizes these common sample preparation techniques and their key features for the analysis of sulfonamides in biological matrices.

TechniqueKey StepsAdvantagesDisadvantages
Liquid-Liquid Extraction (LLE) 1. pH adjustment of the sample.2. Extraction with an immiscible organic solvent.3. Evaporation and reconstitution.Simple, low cost.Can be labor-intensive, may form emulsions, uses larger volumes of organic solvents.
Solid-Phase Extraction (SPE) 1. Conditioning of the sorbent.2. Loading of the sample.3. Washing to remove interferences.4. Elution of the analyte.High recovery and selectivity, can be automated.Higher cost of consumables, requires method development.
QuEChERS 1. Extraction with acetonitrile and salts.2. Cleanup with dispersive SPE (dSPE).Fast, high throughput, low solvent consumption.May not be suitable for all matrices, requires optimization of sorbents.

Computational Chemistry and Chemoinformatics Applications to N 4 Benzylsulfamoyl Phenyl Acetamide

Quantum Chemical Calculations

Quantum chemical calculations are theoretical methods used to compute the electronic structure and properties of molecules. Based on the principles of quantum mechanics, these calculations provide a detailed understanding of a molecule's geometry, energy, and reactivity. For N-[4-(benzylsulfamoyl)phenyl]acetamide, such calculations would typically start from its experimentally determined three-dimensional structure. X-ray crystallography has revealed that the molecule adopts a folded conformation where the two benzene (B151609) rings are in close proximity, with a dihedral angle of 24.37° between them. nih.govresearchgate.net This specific spatial arrangement is a critical input for ensuring the accuracy of subsequent computational analyses.

The electronic structure of a molecule dictates its physical and chemical properties. Quantum chemical calculations can determine a variety of electronic descriptors that help in predicting the reactivity of this compound. These descriptors include:

Charge Distribution: Analysis of the atomic charges reveals the distribution of electrons across the molecule, highlighting electropositive and electronegative centers. This is crucial for understanding intermolecular interactions, particularly hydrogen bonding.

Molecular Electrostatic Potential (MEP): An MEP map visualizes the electrostatic potential on the electron density surface of the molecule. It identifies regions that are electron-rich (nucleophilic) and electron-poor (electrophilic), offering a guide to where the molecule is likely to interact with other chemical species. For this compound, the oxygen atoms of the sulfonyl and acetamide (B32628) groups would be expected to be regions of high negative potential, while the amide and sulfonamide N-H protons would be areas of positive potential.

While specific published values for these descriptors for this compound are not available, the table below illustrates typical data obtained from such analyses.

DescriptorTypical Value / InformationSignificance
Dipole Moment~2-6 DebyeIndicates the overall polarity of the molecule.
Mulliken Atomic ChargesNegative on O, N; Positive on H (of N-H)Identifies specific atoms involved in electrostatic interactions.
Electrostatic PotentialNegative potential around SO₂ and C=O groupsPredicts sites for electrophilic attack and hydrogen bond acceptance.

Frontier Molecular Orbital (FMO) theory is a fundamental concept used to explain chemical reactivity and electronic transitions. imist.maimperial.ac.uk It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO: The HOMO is the orbital that acts as an electron donor (nucleophile). The energy and location of the HOMO indicate the molecule's ability to donate electrons and the specific sites from which this is most likely to occur.

LUMO: The LUMO is the orbital that acts as an electron acceptor (electrophile). Its energy and location identify the molecule's ability to accept electrons and the probable sites of nucleophilic attack.

HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO is a critical descriptor of molecular stability and reactivity. A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO.

For this compound, FMO analysis would pinpoint the distribution of these orbitals across its structure, providing key information on its electronic properties and reactivity. The following table provides an illustrative example of the kind of data generated in an FMO analysis.

ParameterIllustrative Value (eV)Chemical Implication
Energy of HOMO (EHOMO)-6.5Represents the electron-donating capacity.
Energy of LUMO (ELUMO)-1.2Represents the electron-accepting capacity.
HOMO-LUMO Energy Gap (ΔE)5.3Indicates chemical reactivity and kinetic stability.

Molecular Docking and Ligand-Protein Interaction Modeling

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein. orientjchem.org This method is instrumental in drug discovery for identifying potential drug candidates and elucidating their mechanism of action.

A molecular docking simulation of this compound into a specific protein target would begin by defining the binding site. The simulation then explores various conformations of the ligand within this site, identifying the most stable binding pose. This analysis characterizes the binding site by detailing the specific interactions between the ligand and the protein's amino acid residues. Key interactions would include:

Hydrogen Bonds: The sulfonamide (SO₂) and amide (C=O) oxygens can act as hydrogen bond acceptors, while the N-H protons of the amide and sulfonamide groups can act as hydrogen bond donors. nih.govresearchgate.net

Hydrophobic Interactions: The two phenyl rings of the compound can engage in hydrophobic interactions with nonpolar residues in the binding pocket.

Pi-Pi Stacking: The aromatic rings can also participate in π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, or tryptophan.

Docking programs calculate a score that estimates the binding affinity (or binding free energy) between the ligand and the protein. This score is typically expressed in units of kcal/mol, with more negative values indicating a stronger predicted binding. By comparing the docking scores of different molecules, researchers can rank their potential efficacy. Although no specific docking studies for this compound have been identified, the table below illustrates how results from such a study would be presented.

Protein TargetIllustrative Binding Affinity (kcal/mol)Key Interacting Residues (Hypothetical)
Carbonic Anhydrase II-8.5His94, His96, Thr199
COX-2-9.2Arg513, Val523, Ser353
HIV-1 Protease-7.8Asp25, Ile50, Gly48

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations provide a dynamic view of molecular systems, complementing the static picture offered by molecular docking. mdpi.commdpi.com An MD simulation calculates the motion of atoms in the ligand-protein complex over time, offering insights into its stability and flexibility.

For a complex of this compound and a target protein, an MD simulation would reveal:

Conformational Stability: Whether the binding pose predicted by docking is stable over a period of nanoseconds.

Interaction Dynamics: The persistence and strength of key interactions (like hydrogen bonds) over time.

Solvent Effects: The role of water molecules in mediating or stabilizing the ligand-protein interaction.

Flexibility: How the ligand and protein structures adapt to each other upon binding.

Analysis of the simulation trajectory, often visualized through metrics like Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF), would confirm the stability of the complex and highlight the most flexible or rigid regions of the protein and ligand. While a powerful tool, specific MD simulation studies focused on this compound are not presently available in published literature.

Conformational Sampling and Stability Analysis

The three-dimensional structure of a molecule is fundamental to its chemical and biological activity. Conformational analysis of this compound reveals key insights into its preferred shapes and stability.

A significant contribution to understanding the conformational preferences of this compound comes from single-crystal X-ray diffraction studies. These experimental analyses provide a detailed picture of the molecule's solid-state conformation. Research has shown that this compound adopts a distinct "folded" conformation. tandfonline.comnih.gov In this arrangement, the two benzene rings of the molecule are in close proximity to each other. tandfonline.comnih.gov

This folded structure is characterized by specific geometric parameters that define the spatial relationship between the different parts of the molecule. The distance between the centroids of the two benzene rings has been measured to be approximately 4.0357 Å. tandfonline.comnih.gov The dihedral angle between the planes of these two rings is about 24.37°. tandfonline.comnih.gov This indicates that the rings are not perfectly parallel but are oriented at a slight angle to each other. tandfonline.com

Another important structural feature is the orientation of the amide group relative to the benzene ring to which it is attached. In the observed conformation of this compound, the amide group is nearly coplanar with its adjacent benzene ring. tandfonline.comnih.gov This is quantified by a C—C—N—C torsion angle of approximately 11.1°. tandfonline.comnih.gov The stability of the crystal structure is further enhanced by intermolecular hydrogen bonds. Specifically, N—H⋯O hydrogen bonding interactions lead to the formation of two-dimensional arrays in the crystal lattice. tandfonline.comnih.gov

Computational methods, such as Density Functional Theory (DFT), can complement these experimental findings by exploring the potential energy surface of the molecule in the gas phase or in different solvent environments. Such studies can identify various low-energy conformers and the energy barriers between them, providing a more complete picture of the molecule's flexibility and the relative stability of different conformations. While detailed computational conformational analysis specific to this compound is not widely published, the principles of such studies on similar acetamide derivatives suggest that a hindered cis(E)-trans(Z) rotational equilibrium around the amide bond is a key factor governing the conformational landscape in solution.

ParameterValueReference
Centroid–Centroid Distance (Benzene Rings)4.0357 (12) Å tandfonline.comnih.gov
Dihedral Angle (Benzene Rings)24.37 (10)° tandfonline.comnih.gov
C—C—N—C Torsion Angle (Amide Group)11.1 (3)° tandfonline.comnih.gov

Protein-Ligand Complex Dynamics and Allostery

While the static picture from crystallography is informative, understanding how this compound behaves in the dynamic environment of a protein binding site is crucial for drug discovery. Molecular dynamics (MD) simulations are a primary tool for this purpose, allowing researchers to observe the movement of both the ligand and the protein over time.

MD simulations can reveal the stability of the ligand's binding pose, the key protein-ligand interactions (such as hydrogen bonds and hydrophobic contacts), and the role of water molecules in mediating these interactions. For a molecule like this compound, MD could be used to study how its folded conformation is maintained or altered upon binding to a target protein.

The concept of allostery, where a ligand binds to a site on a protein distinct from the active site to modulate its function, is a key area of modern drug discovery. The 4-(phenylsulfamoyl)phenylacetamide scaffold, closely related to this compound, has been identified as a core structure for positive allosteric modulators (PAMs) of the metabotropic glutamate (B1630785) receptor 4 (mGlu4). This suggests that this compound itself could have potential as an allosteric modulator for certain protein targets.

Were this compound to be investigated as an allosteric modulator, MD simulations would be invaluable. These simulations could help to:

Identify potential allosteric binding sites on a target protein.

Characterize the conformational changes in the protein that are induced by the binding of the modulator.

Elucidate the mechanism by which these conformational changes are transmitted from the allosteric site to the active site, ultimately altering the protein's function.

De Novo Molecular Design and Scaffold Hopping Approaches

The core structure of this compound can serve as a starting point for the design of new molecules with potentially improved properties. De novo design and scaffold hopping are two computational strategies that are well-suited for this purpose.

De novo molecular design algorithms build novel molecular structures from scratch, typically by assembling fragments within the constraints of a protein's binding site. If this compound were known to bind to a particular target, its core structure could be used as a template or starting point for these algorithms. The goal would be to generate new molecules that retain the key binding interactions of the original compound while exploring new chemical space and potentially improving properties like potency, selectivity, or metabolic stability.

Scaffold hopping is a computational technique used to identify molecules with different core structures (scaffolds) but similar biological activity to a known active compound. This is particularly useful for finding new patentable chemical series or for overcoming issues with an existing scaffold, such as poor pharmacokinetic properties or toxicity.

Starting with this compound as the query molecule, scaffold hopping algorithms could be used to search large chemical databases for compounds that:

Have a different core structure.

Maintain a similar three-dimensional arrangement of key pharmacophoric features (e.g., hydrogen bond donors and acceptors, aromatic rings).

Virtual Screening and Library Design for Analogue Discovery

Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. If a biological target for this compound were identified, virtual screening could be a powerful tool for discovering additional, potentially more potent, analogues.

There are two main approaches to virtual screening:

Ligand-based virtual screening: This method uses the structure of a known active molecule, like this compound, as a template. The folded conformation and pharmacophoric features of the compound would be used to search for other molecules with similar properties.

Structure-based virtual screening: This approach requires a three-dimensional structure of the target protein. Molecular docking simulations are used to predict how each molecule in a library will bind to the protein's active or allosteric site.

The this compound scaffold can also be used as the basis for designing a focused chemical library . This involves the systematic modification of the core structure to generate a collection of related compounds. For example, a library could be designed by:

Substituting the benzyl (B1604629) group with a range of other aromatic and aliphatic groups.

Modifying the acetamide moiety.

Introducing substituents at various positions on the two phenyl rings.

Computational tools can be used to ensure that the designed library has desirable properties, such as chemical diversity and drug-likeness. This library could then be synthesized and screened experimentally, or it could be screened virtually against a panel of targets.

Cheminformatics Tools for Data Analysis and Visualization

Cheminformatics provides the tools and techniques to analyze and visualize large datasets of chemical information, which is essential for modern drug discovery. If a series of analogues of this compound were synthesized and tested, cheminformatics tools would be crucial for understanding the structure-activity relationships (SAR).

One of the most common cheminformatics techniques is Quantitative Structure-Activity Relationship (QSAR) modeling. QSAR studies aim to find a mathematical relationship between the chemical properties of a series of compounds and their biological activity. For a set of this compound analogues, a QSAR model could be developed to predict the activity of new, unsynthesized compounds. The model would be built using calculated molecular descriptors, such as:

Physicochemical properties: LogP (lipophilicity), molecular weight, polar surface area.

Topological descriptors: Molecular connectivity indices, shape indices.

Quantum chemical descriptors: HOMO/LUMO energies, partial charges.

Numerous QSAR studies have been successfully conducted on benzenesulfonamide (B165840) derivatives, demonstrating the utility of this approach for this class of compounds. tandfonline.comnih.govarkat-usa.orgresearchgate.netresearchgate.netnih.gov

Data visualization tools are also a key component of cheminformatics. For a series of this compound analogues, these tools could be used to:

Create scatter plots to visualize the relationship between different properties and biological activity.

Generate 3D visualizations of molecules docked into a protein binding site, color-coded by activity.

Develop pharmacophore models that highlight the key chemical features required for activity.

These visualizations can help medicinal chemists to intuitively understand the SAR and to design new molecules with improved properties.

Potential Biomedical Applications and Therapeutic Targets Preclinical Focus

Exploration of Enzyme Inhibition Profiles (e.g., carbonic anhydrase, proteases, kinases)

The N-[4-(benzylsulfamoyl)phenyl]acetamide scaffold has been a subject of investigation for its ability to inhibit various classes of enzymes, a common strategy in drug discovery. The sulfonamide group is a well-established zinc-binding group, making it a key feature in the design of metalloenzyme inhibitors.

Protease Inhibition: Research into synthetic N-[(substituted sulfamoyl)phenyl]acetamides has demonstrated that N-[4-(N-Benzylsulfamoyl)phenyl]acetamide acts as a moderate inhibitor of the protease α-Chymotrypsin. acs.org This serine protease is involved in digestion and inflammation, and its inhibition can be a target for various therapeutic interventions.

Carbonic Anhydrase Inhibition: The broader class of sulfonamides is renowned for its potent inhibition of carbonic anhydrases (CAs), a family of metalloenzymes crucial in physiological processes like pH regulation and CO₂ transport. nih.govnih.gov While direct inhibitory data for this compound on specific CA isozymes is not extensively detailed, structurally similar compounds have been designed as effective human carbonic anhydrase (hCA) inhibitors. frontiersin.org For instance, derivatives of N-phenylacetamide-2-oxoindole benzenesulfonamide (B165840) have shown potent inhibitory activity against several isoforms, including the tumor-associated hCA IX and hCA XII. researchgate.net This suggests a high potential for this compound to also interact with these enzymes.

Kinase and Other Enzyme Inhibition: The acetamide (B32628) moiety is also present in compounds designed to inhibit other enzyme classes. For example, a different acetamide derivative, OSU-03012, has been identified as an inhibitor of phosphoinositide-dependent kinase-1 (PDK-1), a key enzyme in cancer cell survival pathways. researchgate.net Furthermore, related acetamide–sulfonamide scaffolds have been explored as inhibitors of urease, an enzyme implicated in infections by pathogens like Helicobacter pylori. nih.gov

Interactive Data Table: Enzyme Inhibition Profile of Related Compounds
Compound ClassEnzyme TargetObserved EffectReference
N-[(substitutedsulfamoyl)phenyl]acetamidesα-ChymotrypsinModerate Inhibition acs.org
BenzenesulfonamidesCarbonic Anhydrases (CAs)Potent Inhibition nih.govfrontiersin.org
N-phenylacetamide-benzenesulfonamide conjugateshCA IX, hCA XIIPotent Inhibition researchgate.net
Pyrazolyl-phenyl-acetamide derivativePhosphoinositide-dependent kinase-1 (PDK-1)Inhibition researchgate.net
Acetamide–sulfonamide scaffoldsUreaseInhibition nih.gov

Modulation of Receptor Pathways (e.g., GPCRs, nuclear receptors)

While direct studies on this compound are limited, the broader chemical classes of sulfonamides and acetamides have been shown to modulate G protein-coupled receptors (GPCRs), the largest family of cell surface receptors. A series of sulfonamide derivatives were identified as potent and selective agonists for the cannabinoid receptor 2 (CB2), a GPCR involved in immune function and inflammation. nih.gov One compound from this series behaved as a full agonist in in vitro assays. nih.gov Similarly, N-substituted acetamide derivatives have been designed as novel and potent antagonists for the P2Y₁₄ receptor, a GPCR implicated in inflammatory diseases. nih.gov These findings indicate that the core structure of this compound possesses features that could potentially be adapted to target specific GPCRs. There is currently no direct preclinical evidence of this compound modulating nuclear receptors.

Antiproliferative or Apoptotic Effects in Established Cell Lines

A significant body of preclinical research has focused on the anticancer potential of compounds structurally related to this compound. These studies consistently demonstrate antiproliferative and pro-apoptotic effects across a variety of cancer cell lines.

A close structural analog, N-[4-[(4-fluorophenyl)sulfonyl]phenyl] acetamide (known as CL 259 ,763), demonstrated an ability to enhance the inhibitory effects of macrophages on the growth of tumor cells in vitro. nih.govmdpi.com It also enhanced the efficacy of cytotoxic chemotherapy in murine models of P388 leukemia. nih.govmdpi.com Other synthetic phenylacetamide derivatives have shown potent dose-dependent cytotoxic effects on breast cancer (MCF-7, MDA-MB-468) and pheochromocytoma (PC-12) cell lines. nih.gov Further studies revealed that these derivatives can trigger apoptosis, or programmed cell death, as evidenced by TUNEL assays and the upregulation of key apoptotic markers like Bax and FasL RNA expression. nih.gov

Similarly, N-(substituted phenyl)acetamide derivatives have demonstrated antiproliferative activity against human cancer cell lines of the nasopharynx (NPC-TW01), lung (H661), liver (Hep3B), and kidney (A498). nih.gov One such derivative was particularly active against nasopharyngeal carcinoma cells, causing an accumulation of cells in the S phase of the cell cycle, ultimately inhibiting cell division. nih.gov

Interactive Data Table: Antiproliferative Activity in Cancer Cell Lines
Compound Class/AnalogCell LinesObserved EffectReference
N-[4-[(4-fluorophenyl)sulfonyl]phenyl] acetamideP388 murine leukemiaEnhanced chemotherapy effectiveness nih.govmdpi.com
Synthetic phenylacetamide derivativesMDA-MB-468, PC-12, MCF-7Cytotoxicity, Pro-apoptotic activity nih.gov
N-(substituted phenyl)acetamide derivativesNPC-TW01, H661, Hep3B, A498Antiproliferative activity, S-phase cell cycle arrest nih.gov
4-(2-methylacetamide)benzenesulfonamide derivativesVarious cancerous cellsIn vitro anti-cancer properties

Anti-inflammatory or Immunomodulatory Potential in Preclinical Models

The most robust preclinical data for a compound in this class comes from studies on the analog N-[4-[(4-fluorophenyl)sulfonyl]phenyl] acetamide ( CL 259 ,763), which has been characterized as a potent, orally active immunomodulator. nih.govmdpi.com In preclinical models, this compound was shown to modify the reactivity of lymphoid cell populations affected by tumor growth. nih.govmdpi.com

Key immunomodulatory effects observed in preclinical models include:

Enhanced Lymphocyte and Macrophage Activity: The compound augmented the response of lymphocytes from tumor-primed animals, leading to a significant increase in tumor cell destruction. nih.govmdpi.com It also induced a population of peritoneal macrophages capable of inhibiting tumor cell growth. nih.gov

Increased Cytokine Production: Macrophages and lymphocytes from treated mice were found to release significantly more Interleukin-1 (IL-1) and Interleukin-2 (IL-2)-like factors in culture. nih.govmdpi.com

Stimulation of Hematopoiesis: Sera from treated mice contained higher levels of colony-stimulating factor, which is crucial for the production of white blood cells. nih.govmdpi.com

Restoration of Immune Function: The compound restored the alloreactivity of lymphocytes in immunodepressed, tumor-bearing mice, possibly by interfering with suppressor cell function. nih.govmdpi.com

These findings highlight a strong potential for this compound and its analogs to be used as immunoadjuvants, potentially augmenting the host's immune response against tumors or in other conditions requiring immune system potentiation. nih.govmdpi.com

Antimicrobial or Antiviral Activities in In Vitro Assays

The sulfonamide functional group is historically significant for its antimicrobial properties, being the basis for sulfa drugs. Modern derivatives continue this legacy, with preclinical studies showing a broad spectrum of activity. N-phenylacetamide derivatives have demonstrated in vitro antibacterial activity against plant pathogenic bacteria such as Xanthomonas oryzae. nih.govacs.org Other studies on novel 4-(2-methylacetamide)benzenesulfonamide derivatives also confirmed in vitro antimicrobial activities. researchgate.net

In the antiviral domain, the foundational sulfonamide scaffold has been noted in compounds that inhibit HIV infection. More specifically, various acetamide derivatives have been investigated as novel inhibitors of human respiratory syncytial virus (RSV) and Enterovirus 71 in in vitro assays. This body of research suggests that the this compound structure is a viable backbone for the development of new antimicrobial and antiviral agents.

Repurposing Potential Based on Mechanistic Understanding (preclinical)

Based on its preclinical profile, this compound and its analogs could be considered for repurposing in several therapeutic areas. The potent immunomodulatory effects observed in cancer models, such as the enhancement of T-cell and macrophage function, could be repurposed to treat chronic infectious diseases or to serve as an adjuvant in vaccine formulations to boost immune responses.

The compound's potential as a carbonic anhydrase inhibitor opens avenues for applications beyond oncology. Inhibitors of carbonic anhydrase are used as diuretics and to treat glaucoma, altitude sickness, and certain neurological disorders. Preclinical investigation into the specific CA isozymes inhibited by this compound could guide its repurposing for these established indications. Furthermore, the demonstrated antiproliferative effects in cancer cell lines could be explored in non-cancerous hyperproliferative disorders, such as psoriasis or restenosis, pending further mechanistic studies.

Development as a Chemical Probe for Biological Systems

A chemical probe is a small molecule used to study and manipulate a biological system, often by selectively binding to a specific protein target. The sulfonamide and acetamide moieties are valuable components in the design of such probes.

For example, N-acyl-N-alkyl sulfonamides have been developed as probes for the ligand-directed covalent labeling of GPCRs, allowing for the study of receptor signaling without the probe occupying the primary binding site. acs.orgnih.gov Additionally, sulfonamide-containing naphthalimides have been synthesized and evaluated as fluorescent probes for imaging in tumor cells. nih.gov Small-molecule fluorescent probes incorporating a sulfonamide structure have also been developed to selectively target and visualize GPR120, aiding in the screening of new agonists and antagonists for that receptor. nih.gov Given these precedents, this compound could serve as a foundational structure for the development of novel chemical probes to investigate the roles of its target enzymes (e.g., α-Chymotrypsin, carbonic anhydrases) or to explore new receptor interactions.

Future Research Directions and Unresolved Academic Challenges

Elucidation of Novel or Undiscovered Mechanisms of Action

A primary challenge in the study of N-[4-(benzylsulfamoyl)phenyl]acetamide is the lack of a clearly defined and thoroughly investigated mechanism of action. The broader class of sulfonamides is known to exhibit a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects, often through the inhibition of specific enzymes. nih.govnih.gov For instance, certain sulfonamides act as inhibitors of dihydropteroate (B1496061) synthase in bacteria, while others target carbonic anhydrases or cyclooxygenase-2 (COX-2) in human cells. researchgate.net

Future research should prioritize the systematic screening of this compound against a diverse panel of biological targets. This could uncover novel mechanisms of action or identify unexpected therapeutic applications. Given the structural motifs present in the molecule—a benzylsulfamoyl group and an acetamide (B32628) moiety—it is plausible that it could interact with targets not traditionally associated with sulfonamides. Investigating its potential as an inhibitor of kinases, proteases, or even its ability to modulate protein-protein interactions could yield significant new insights. The antioxidant potential, a property observed in some novel sulfonamide derivatives, also warrants investigation. nih.gov

Exploration of Advanced Synthetic Pathways and Methodologies

The currently documented synthesis of this compound involves the reaction of 4-acetamidobenzenesulfonyl chloride with benzylamine (B48309). nih.gov While effective for laboratory-scale preparation, this method may not be optimal for large-scale production or for the generation of a diverse library of analogues.

Future synthetic research should explore more advanced and efficient methodologies. For example, the use of microwave-assisted organic synthesis could significantly reduce reaction times and improve yields, a strategy that has been successfully applied to other sulfonamide derivatives. scirp.org Furthermore, the development of one-pot synthesis procedures could streamline the production of this compound and its derivatives, making the process more cost-effective and environmentally friendly. hilarispublisher.com The exploration of novel catalytic systems for the sulfonamide bond formation could also lead to milder reaction conditions and broader substrate scope.

Integration of Advanced Computational Modeling for Rational Analogue Design

Computational modeling is a powerful tool in modern drug discovery, enabling the rational design of new molecules with improved potency and selectivity. To date, there is a lack of published computational studies specifically focused on this compound.

Future work should leverage techniques such as Quantitative Structure-Activity Relationship (QSAR) studies and molecular docking to guide the design of novel analogues. rsc.orgresearchgate.net By building a computational model of a putative target enzyme, researchers can simulate the binding of this compound and predict how structural modifications would affect its binding affinity and inhibitory activity. This approach has been successfully used for other phenylacetamide and sulfonamide derivatives to identify key pharmacophoric features and design more potent compounds. researchgate.netnih.gov

Table 1: Potential Computational Approaches for Analogue Design

Computational TechniqueApplication for this compound Analogue Design
Molecular Docking Predict binding modes and affinities of analogues to specific protein targets.
QSAR Correlate physicochemical properties of analogues with their biological activity.
Pharmacophore Modeling Identify essential structural features required for biological activity.
Molecular Dynamics Simulate the dynamic behavior of the compound-target complex over time.

Development of Novel Analytical Techniques for Complex Biological Systems

The ability to accurately quantify a compound in complex biological matrices such as blood, plasma, and tissue is crucial for pharmacokinetic and pharmacodynamic studies. While standard analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) are likely applicable to this compound, the development of novel, highly sensitive methods could be beneficial. researchgate.net

Future research could focus on creating advanced analytical techniques tailored for this compound and its metabolites. This might involve the development of specific derivatization reagents to enhance its signal in mass spectrometry, allowing for detection at very low concentrations. nih.gov Additionally, the creation of immunoassays or biosensors could provide rapid and high-throughput methods for its quantification in biological samples.

Application of Omics Technologies for Systems-Level Biological Understanding

Omics technologies, such as genomics, proteomics, and metabolomics, offer a holistic view of the biological effects of a compound. researchgate.net The application of these technologies to study this compound is a significant and completely unexplored area of research.

By treating cells or animal models with the compound and analyzing the subsequent changes in gene expression (transcriptomics), protein levels (proteomics), and metabolite profiles (metabolomics), researchers could gain a comprehensive understanding of its biological impact. drugtargetreview.com This systems biology approach could help to identify its mechanism of action, uncover potential off-target effects, and discover biomarkers of its activity. researchgate.net

Addressing Gaps in Preclinical Efficacy and Mechanistic Data

A major unresolved challenge for this compound is the profound lack of preclinical efficacy and detailed mechanistic data. While its synthesis and crystal structure are known, its biological activity profile remains largely uncharacterized.

Future research must prioritize the systematic evaluation of this compound in a variety of preclinical models of disease. Based on the activities of related sulfonamides, initial studies could focus on its potential as an antimicrobial, anti-inflammatory, or anticancer agent. These studies should be designed not only to assess its efficacy but also to elucidate the underlying molecular mechanisms through which it exerts its effects.

Potential for Development as a Research Tool or Probe

Beyond its potential as a therapeutic agent, this compound could also be developed as a valuable research tool or chemical probe. Its specific chemical structure could be used as a scaffold to design more complex molecules with tailored biological activities.

For example, by attaching fluorescent tags or affinity labels, derivatives of this compound could be used to identify and study its biological targets. If it is found to be a potent and selective inhibitor of a particular enzyme, it could be used as a chemical probe to investigate the role of that enzyme in cellular processes.

Table 2: Potential Applications as a Research Tool

Research Tool/Probe TypePotential Application
Chemical Probe To investigate the function of a specific biological target with high selectivity.
Scaffold for Library Synthesis To generate a diverse library of related compounds for high-throughput screening.
Affinity-Based Probe To isolate and identify the protein targets of the compound.
Fluorescent Probe To visualize the subcellular localization of the compound or its targets.

Conclusion: Synthesizing Academic Findings on N 4 Benzylsulfamoyl Phenyl Acetamide

Summary of Key Contributions to Fundamental Chemical and Biological Knowledge

Research on N-[4-(benzylsulfamoyl)phenyl]acetamide has provided significant contributions to the fundamental understanding of sulfonamide chemistry and structural biology. The primary contribution has been the detailed elucidation of its three-dimensional molecular structure through single-crystal X-ray diffraction. nih.govresearchgate.net Studies revealed that the molecule adopts a distinct folded conformation, where the two benzene (B151609) rings are oriented in close proximity to each other. nih.govresearchgate.net The distance between the ring centroids is reported as 4.0357 (12) Å, with a dihedral angle of 24.37 (10)° between the planes of the rings. nih.govresearchgate.net This specific spatial arrangement is a key piece of structural data for the broader class of diaryl sulfonamides.

Furthermore, analysis of the crystal packing has illuminated the importance of intermolecular forces, specifically N—H⋯O hydrogen bonds, in defining the supramolecular architecture. nih.govresearchgate.net These hydrogen bonds create a two-dimensional array, demonstrating how individual molecules self-assemble into a stable, ordered lattice. nih.govresearchgate.net The amide group's planarity with its attached benzene ring is another critical structural detail that has been precisely characterized. nih.govresearchgate.net

From a biological standpoint, while extensive research on this specific molecule is not widespread, one study identified N-[4-(N-Benzylsulfamoyl)phenyl]acetamide as a moderate inhibitor of the α-Chymotrypsin enzyme. researchgate.net This finding, though modest, provides a foundational data point for the biological activity of this compound, suggesting potential avenues for further investigation into its enzyme-inhibitory capabilities.

Below is a summary of the crystallographic data for this compound.

Parameter Value
Molecular FormulaC15H16N2O3S
Molecular Weight304.37 g/mol
Crystal SystemMonoclinic
Space GroupP21/n
a (Å)9.0646 (9)
b (Å)13.6888 (14)
c (Å)12.1651 (12)
β (°)98.635 (5)
Volume (ų)1492.4 (3)
Centroid-Centroid Distance (Å)4.0357 (12)
Benzene Ring Dihedral Angle (°)24.37 (10)

Reiteration of the Compound's Significance in Academic Research

The academic significance of this compound lies primarily in its role as a model compound for structural and synthetic chemistry. The synthesis, achieved through the reaction of 4-acetamidobenzenesulfonyl chloride with benzylamine (B48309), represents a straightforward and well-documented method for creating N-substituted sulfonamides. nih.govd-nb.info This makes it an excellent candidate for academic studies focused on synthetic methodologies and reaction kinetics.

Its principal importance, however, is derived from its well-characterized solid-state structure. nih.govresearchgate.net The detailed crystallographic data serves as a crucial reference point for computational chemists and molecular modelers who develop and validate theoretical models to predict the conformation and intermolecular interactions of more complex sulfonamide-containing molecules. Understanding the precise folded geometry and the hydrogen bonding networks in a relatively simple molecule like this compound provides the groundwork for designing larger, more complex molecules with specific three-dimensional shapes, a key aspect of rational drug design.

Therefore, while it may not be a blockbuster drug itself, its value is in the foundational knowledge it provides, enabling further, more complex research into the vast chemical space of sulfonamides.

Outlook on the Broader Impact of Research on Sulfonamide-Acetamide Hybrid Structures

The study of this compound is emblematic of a wider and highly impactful area of medicinal chemistry: the development of hybrid molecules that combine multiple pharmacophores. The sulfonamide-acetamide scaffold is a recurring motif in the design of novel therapeutic agents with a wide spectrum of biological activities. nih.govconsensus.appresearchgate.net Research into these hybrids is driven by the strategy of molecular hybridization, which aims to create single molecules that can interact with multiple biological targets or that combine the beneficial properties of different parent molecules. consensus.app

The broader impact of this line of research is significant, with studies demonstrating that sulfonamide-acetamide hybrids possess promising potential as:

Enzyme Inhibitors: Beyond chymotrypsin, these scaffolds are being actively investigated as potent inhibitors of various enzymes, such as urease, which is implicated in infections by Helicobacter pylori. nih.govacs.org

Antimicrobial Agents: Researchers have synthesized and tested related structures for antifungal activity against various Candida species, addressing the growing concern of fungal resistance. nih.govresearchgate.net

Anticancer Agents: The sulfonamide group is a key feature of many carbonic anhydrase inhibitors, and hybrid molecules are being designed to selectively target tumor-associated isoforms like hCA IX, showing potential in cancer therapy. nih.govnih.govnih.gov

Anti-inflammatory and Analgesic Agents: Novel N-(benzene sulfonyl) acetamide (B32628) derivatives have been evaluated as multi-target inhibitors for inflammation and pain, targeting enzymes like COX-2 and 5-LOX. nih.gov

Ultimately, the detailed structural and chemical knowledge gained from foundational compounds like this compound provides a rational basis for the design of these more complex hybrid structures. This research contributes to the development of new classes of pharmacological agents that could lead to more effective treatments for a range of pathological conditions, from bacterial infections to cancer. nih.govfrontiersrj.com

Q & A

Q. Experimental Design :

  • Use CFA-induced inflammatory pain models (rodents) for in vivo testing.
  • Compare ED50 values and receptor binding assays (e.g., COX-1/2 inhibition) to correlate structure-activity relationships .

How do crystallographic data resolve contradictions in reported conformational properties of sulfonamide-acetamide hybrids?

Discrepancies in molecular conformation (e.g., planar vs. folded structures) arise from solvent polarity and packing forces . For This compound, X-ray data confirm folding due to steric hindrance between benzyl and sulfonamide groups, validated by torsional angles . Conflicting NMR data (suggesting planarity) may reflect solution-state dynamics; use DFT calculations (B3LYP/6-31G*) to model solvent effects .

What strategies are effective in analyzing hydrogen-bonding networks in sulfonamide-acetamide crystals?

The dominant N1–H⋯O1 and N2–H⋯O2 interactions form infinite chains along the (1 0 1) plane . Use Mercury Software to visualize Hirshfeld surfaces and quantify interaction contributions (e.g., O⋯H/N⋯H contacts). For polymorph screening, vary crystallization solvents (e.g., DMSO vs. MeOH) to alter H-bonding patterns .

How can researchers address low solubility of this compound in pharmacological assays?

The compound’s logP ~2.5 (predicted) limits aqueous solubility. Strategies:

  • Synthesize prodrugs (e.g., phosphate esters) for enhanced hydrophilicity .
  • Use nanoparticle encapsulation (PLGA polymers) to improve bioavailability .
  • Screen co-solvents (e.g., PEG-400) in in vitro assays .

What analytical techniques are critical for characterizing synthetic impurities in this compound?

  • LC-UV/HRMS : Detect trace impurities (e.g., N-[4-[(4-Hydroxyphenyl)amino]phenyl]acetamide, a common synthetic byproduct) .
  • <sup>1</sup>H/<sup>13</sup>C NMR : Identify residual benzylamine (δH 3.8 ppm, singlet) or unreacted sulfonyl chloride .
  • XRD : Confirm polymorph purity; commercial samples may contain amorphous phases .

How does the electronic environment of the sulfonamide group influence reactivity?

The sulfonamide’s electron-withdrawing nature activates the acetamide carbonyl (IR: νC=O ~1680 cm<sup>-1</sup>) for nucleophilic attacks. Substituents on the benzyl group (e.g., electron-donating -OCH3) reduce electrophilicity, impacting coupling reactions . DFT studies (M06-2X/def2-TZVP) can map electrostatic potential surfaces to predict reactivity .

What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

Racemization may occur at the chiral sulfonamide sulfur under basic conditions. Mitigation:

  • Use low-temperature reactions (<0°C) and chiral auxiliaries .
  • Employ enzymatic resolution (lipases) for enantiomer separation .

How can contradictory pharmacological data between in vitro and in vivo studies be resolved?

Discrepancies may arise from metabolic instability (e.g., CYP450-mediated oxidation of the benzyl group). Solutions:

  • Conduct microsomal stability assays to identify metabolic hotspots .
  • Modify the benzyl group with fluorine substituents to block oxidation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.